1,1,1,7-Tetrachloro-3,5-dimethyloctane
Description
Properties
CAS No. |
17977-23-0 |
|---|---|
Molecular Formula |
C10H18Cl4 |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
1,1,1,7-tetrachloro-3,5-dimethyloctane |
InChI |
InChI=1S/C10H18Cl4/c1-7(5-9(3)11)4-8(2)6-10(12,13)14/h7-9H,4-6H2,1-3H3 |
InChI Key |
DHJBGJUSSPJFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)CC(Cl)(Cl)Cl)CC(C)Cl |
Origin of Product |
United States |
"1,1,1,7-Tetrachloro-3,5-dimethyloctane" chemical properties
The Stereochemical Blueprint: A Technical Guide to 1,1,1,7-Tetrachloro-3,5-dimethyloctane as a Polymer Model System
As a Senior Application Scientist specializing in polymer characterization and synthetic methodologies, I frequently encounter a fundamental bottleneck in macromolecular science: the profound complexity of analyzing high-molecular-weight polymer chains. Halogenated polymers, such as poly(vinyl chloride) (PVC) and chlorinated polyolefins, exhibit massive line-broadening in Nuclear Magnetic Resonance (NMR) spectroscopy due to chain entanglements and overlapping stereosequences. To bypass this macroscopic interference and accurately assign tacticity, we must scale down the problem.
This is where 1,1,1,7-Tetrachloro-3,5-dimethyloctane becomes an invaluable tool. Functioning as a precision model compound, this specific halogenated alkane perfectly mimics the repeating dyad and triad structures of chlorinated polyolefins[1]. By isolating its diastereomers, researchers can map spin-spin (J) couplings with absolute clarity, creating a decoding matrix that is subsequently applied to actual polymer spectra.
This whitepaper details the structural significance, synthesis, and analytical protocols for 1,1,1,7-tetrachloro-3,5-dimethyloctane, providing a comprehensive framework for researchers in polymer chemistry and materials science.
Chemical Identity & Structural Significance
1,1,1,7-Tetrachloro-3,5-dimethyloctane is the n=3 telomer homolog produced via the radical telomerization of propylene with carbon tetrachloride ( CCl4 ).
The true value of this compound lies in its stereocenters. The carbon backbone contains chiral centers at the C3, C5, and C7 positions. Because the connectivity mimics three consecutive monomer units of a substituted polyolefin, the molecule exists as a mixture of racemic and meso diastereomers. These diastereomers correspond directly to the isotactic, syndiotactic, and heterotactic sequences found in polymer chains[2].
Quantitative Physicochemical Profile
To establish a baseline for experimental design, the core properties and regulatory identifiers of the compound are summarized below. Note the distinct CAS numbers assigned to its isolated diastereomeric forms, highlighting its use in highly specific stereochemical studies[3].
| Property | Value |
| IUPAC Name | 1,1,1,7-Tetrachloro-3,5-dimethyloctane |
| Molecular Formula | C10H18Cl4 |
| Molecular Weight | 279.8 g/mol |
| CAS Number (Heterotactic) | 31031-26-2 |
| CAS Number (3R,5S,7R*) | 31107-32-1 |
| Synthesis Route | Radical Telomerization (Propylene + CCl4 ) |
| Primary Application | Stereochemical Model System for PVC / Polyolefins |
| Regulatory Status | Restricted (Targeted as an Environmental Organic Chlorine Compound)[3] |
Mechanistic Pathway: Radical Telomerization
The synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane relies on a highly controlled radical chain reaction. The causality behind the reaction design is critical: we must intentionally suppress high-polymer formation to isolate the low-molecular-weight telomers.
The reaction initiates with the homolytic cleavage of an initiator (such as benzoyl peroxide), which abstracts a chlorine atom from CCl4 to generate a trichloromethyl radical ( ∙CCl3 ). This primary radical attacks the less sterically hindered carbon of propylene. After three successive monomer additions (propagation), the growing radical abstracts a chlorine atom from another CCl4 molecule (chain transfer), terminating the chain and regenerating the ∙CCl3 radical to continue the cycle[1].
Radical telomerization pathway for synthesizing 1,1,1,7-tetrachloro-3,5-dimethyloctane.
Experimental Protocol: Synthesis and Isolation
To ensure scientific integrity, the following protocol is designed as a self-validating system. By strictly controlling the molar ratios, we statistically force the reaction to favor the n=3 homolog.
Step 1: Reactor Preparation & Deoxygenation
Oxygen is a potent radical scavenger. Purge a high-pressure, glass-lined autoclave with ultra-high-purity Argon for 30 minutes.
Step 2: Reagent Charging (The Kinetic Bias)
Causality Check: To maximize the yield of the n=3 fraction and prevent runaway polymerization, the telogen ( CCl4 ) must act as both reactant and solvent. Charge the reactor with a 4:1 molar ratio of CCl4 to Propylene. Introduce 1.5 mol% of Azobisisobutyronitrile (AIBN) as the thermal initiator.
Step 3: Thermal Initiation
Seal the autoclave and heat the mixture to 85°C under autogenous pressure with constant mechanical stirring (500 rpm). Maintain the reaction for 6 hours. The half-life of AIBN at this temperature ensures a steady, controlled flux of initiating radicals.
Step 4: Quenching and Monomer Recovery
Cool the reactor rapidly to 5°C using a recirculating chiller to quench the radical flux. Carefully vent unreacted propylene gas through a cryogenic trap.
Step 5: Fractional Vacuum Distillation
The crude mixture contains a statistical distribution of telomers ( n=1,2,3,4+ ).
-
Strip the excess CCl4 at atmospheric pressure.
-
Apply high vacuum (1-2 mmHg). The n=1 and n=2 homologs will distill first.
-
Collect the n=3 fraction (1,1,1,7-tetrachloro-3,5-dimethyloctane), which typically distills at significantly higher temperatures due to its increased molecular weight and polarizability.
Step 6: Diastereomeric Separation (Preparative GLC)
The isolated n=3 fraction is a racemic mixture of diastereomers. Because these isomers possess identical masses but slightly different spatial geometries and dipole moments, they must be separated using Preparative Gas-Liquid Chromatography (GLC) utilizing a highly polar stationary phase (e.g., PEG-20M)[4].
Experimental workflow for the isolation and stereochemical analysis of diastereomers.
Stereochemical Analysis & Internal Validation
Once the diastereomers are isolated via GLC, Proton Magnetic Resonance (PMR) and Infrared (IR) spectroscopy are employed[4]. This is where the protocol becomes self-validating.
By integrating the PMR signals, the ratio of the terminal −CCl3 protons against the internal methylene ( −CH2− ) and methine ( −CH(CH3)− ) protons mathematically confirms the exact chain length ( n=3 ) prior to any tacticity assignment. Furthermore, the chemical shifts of the methyl groups are highly sensitive to their relative spatial orientation (meso vs. racemic dyads). The coupling constants extracted from these pure diastereomers are then directly overlaid onto the complex, broadened spectra of PVC or chlorinated polypropylene, allowing researchers to definitively assign the polymer's microtacticity[2].
Environmental & Regulatory Considerations
While highly useful in controlled laboratory settings, 1,1,1,7-tetrachloro-3,5-dimethyloctane is classified as a hazardous organic chlorine compound. Due to its structural stability and halogenated nature, it poses environmental persistence risks. Notably, global manufacturing standards, such as those governed by Toyota's environmental directives, explicitly list the specific diastereomers of this compound as restricted/banned substances to prevent environmental pollution during automotive parts manufacturing[3]. Proper disposal via high-temperature incineration is mandatory for all laboratory waste containing this telomer.
References
-
Billups, W. E., & Kurtz, A. N. (1968). Diastereomeric equilibration of the dichloropentanes. A model system for poly(vinyl chloride). Journal of the American Chemical Society, 90(5), 1361–1362. URL: [Link]
-
Englin, B. A., et al. (1968). Structure of the products of radical telomerization of propylene by carbon tetrachloride. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 17(6), 1184-1191. URL: [Link]
-
Freidlina, R. Kh., Osipov, B. N., & Englin, B. A. (1970). Relative configurations of racemic diastereomeric modifications of 1,1,1,7-tetrachloro-3,5-dimethyloctane. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 19(4), 740-745. URL: [Link]
-
Toyota Motor Corporation. (2018). TOYOTA MANUFACTURING STANDARD TMR SAS0126n (9th Revision): Control method for substances of environmental concern. Toyota Supplier. URL: [Link]
Sources
"1,1,1,7-Tetrachloro-3,5-dimethyloctane" physical properties
Comprehensive Technical Guide on 1,1,1,7-Tetrachloro-3,5-dimethyloctane: Synthesis, Stereochemical Properties, and Polymer Modeling
Executive Summary
In the fields of macromolecular chemistry and biomedical materials science, understanding the stereoregularity of polymers like poly(vinyl chloride) (PVC) and polypropylene (PP) is critical for predicting mechanical performance, thermal stability, and leaching behavior in drug delivery devices. However, analyzing high-molecular-weight polymers directly is often complicated by spectral line-broadening and conformational overlap.
1,1,1,7-Tetrachloro-3,5-dimethyloctane ( C10H18Cl4 ) serves as a highly precise, low-molecular-weight model compound—specifically, a trimeric (n=3) telomer—that mimics the structural and stereochemical backbone of these commercial polyolefins[1]. By analyzing this discrete molecule, researchers can map the exact stereodirection of radical polymerizations and isolate specific diastereomers for advanced spectroscopic profiling.
Mechanistic Logic: Regioselective Radical Telomerization
The synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane relies on the radical telomerization of propylene (the monomer) using carbon tetrachloride (the telogen)[2].
As an Application Scientist, I emphasize that this is not a random polymerization; it is a highly regioselective process driven by steric and electronic factors:
-
Initiation: Benzoyl peroxide (BPO) undergoes homolytic cleavage, subsequently abstracting a chlorine atom from CCl4 to generate a highly reactive trichloromethyl radical ( ⋅CCl3 ).
-
Regioselective Propagation: The ⋅CCl3 radical attacks the less sterically hindered terminal methylene ( =CH2 ) carbon of propylene. This forms a more stable secondary radical intermediate: CCl3−CH2−⋅CH(CH3) . This process repeats, adding exactly three propylene units (n=3)[3].
-
Chain Transfer (Termination): The growing n=3 radical abstracts a chlorine atom from a new CCl4 molecule, yielding the final 1,1,1,7-tetrachloro-3,5-dimethyloctane and regenerating the ⋅CCl3 radical to propagate the chain reaction.
Radical telomerization pathway of propylene with CCl4 yielding the n=3 telomer.
Physical and Stereochemical Properties
Because the addition of each propylene unit creates a new chiral center (at C3, C5, and C7), the resulting n=3 telomer exists as a complex mixture of diastereomers. Advanced analytical techniques have successfully isolated these into distinct racemic modifications, allowing researchers to study pseudo-isotactic and pseudo-syndiotactic chain conformations[1].
Table 1: Quantitative Physical and Spectroscopic Data
| Property | Value | Method / Condition |
| Chemical Formula | C10H18Cl4 | Elemental Analysis |
| Molecular Weight | 280.06 g/mol | Calculated |
| Boiling Point | 104 °C | High Vacuum (2 mmHg)[3] |
| Physical State | Viscous Liquid | Room Temperature |
| Isomeric Forms | Multiple Racemic Diastereomers | Isolated via Preparative GLC |
| Spectroscopic Markers | Distinct Methyl Shifts | PMR / NQR Spectroscopy[2] |
Self-Validating Experimental Protocol: Synthesis & Isolation
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in analytical check to confirm causality and prevent downstream contamination.
Step 1: Controlled Reaction Initiation
-
Action: Combine propylene and an excess of anhydrous CCl4 in a high-pressure reactor. Introduce benzoyl peroxide (BPO) and heat the sealed system to exactly 76 °C for 4–6 hours.
-
Causality: At 76 °C, BPO has a half-life of approximately 7 hours. This specific temperature prevents runaway exothermic polymerization by providing a steady, controlled flux of primary radicals[3]. The excess CCl4 acts as a chain-transfer agent, deliberately truncating the polymer chain to favor low-n telomers.
-
Validation: Monitor internal reactor pressure. A plateau in the pressure drop indicates complete consumption of the propylene monomer.
Step 2: Quenching and Primary Distillation
-
Action: Cool the reactor to room temperature. Filter out any unreacted BPO crystals immediately (dry BPO is an explosion hazard). Perform a rough vacuum distillation to remove unreacted CCl4 and trace chlorobenzene.
-
Validation: Analyze the distillate residue via IR spectroscopy. The complete absence of the aromatic C=C stretch (~1470 cm⁻¹) confirms the successful removal of chlorobenzene byproducts.
Step 3: High-Vacuum Fractional Distillation
-
Action: Fractionate the remaining heavy liquid under a strict high vacuum (2 mmHg). Collect the third major fraction boiling at exactly 104 °C[3].
-
Causality: Polychlorinated alkanes are highly thermally labile. Attempting atmospheric distillation will induce dehydrohalogenation (loss of HCl), destroying the molecule. The 2 mmHg vacuum safely depresses the boiling point.
-
Validation: Run a rapid refractive index ( nD20 ) or Gas-Liquid Chromatography (GLC) check. A sharp retention zone distinct from the n=1 (52-54 °C) and n=2 (80-81 °C) fractions validates the purity of the n=3 telomer.
Step 4: Stereochemical Resolution
-
Action: Subject the purified 104 °C fraction to preparative GLC to separate the diastereomeric racemates.
-
Validation: Utilize Proton Magnetic Resonance (PMR) to map the stereocenters. The distinct chemical shifts of the methyl protons will self-validate the separation of the diastereomers, confirming the structural configuration[2].
Workflow for the isolation and stereochemical validation of diastereomeric racemates.
References
-
Relative configurations of racemic diastereomeric modifications of 1,1,1,7-tetrachloro-3,5-dimethyloctane. R. Kh. Freidlina, B. N. Osipov, B. A. Englin. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1970).[Link]
-
Structure of the products of radical telomerization of propylene by carbon tetrachloride. B. A. Englin, et al. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1968).[Link]
-
Telomerization of propene. OpenBU Institutional Repository, Boston University.[Link]
Sources
An In-Depth Technical Guide to Chlorinated Alkanes: A Case Study on the Molecular Structure and Properties of a Trichlorinated Octane Derivative
A Note to the Reader: Initial research for the specific molecule "1,1,1,7-Tetrachloro-3,5-dimethyloctane" did not yield any results in the current scientific literature or chemical databases. This suggests that this particular compound may be novel, has not yet been synthesized, or is not well-documented.
Therefore, this guide will focus on a closely related and documented compound, 1,1,1-Trichloro-3,5-dimethyloctane , to provide relevant insights into the structural characteristics and physicochemical properties of polychlorinated alkanes (PCAs). This exploration will serve as a valuable reference for researchers, scientists, and drug development professionals interested in this class of molecules. The broader context of PCAs and their significance will also be discussed.
Molecular Structure and Isomerism
The fundamental structure of 1,1,1-Trichloro-3,5-dimethyloctane consists of an eight-carbon octane backbone. This backbone is substituted with three chlorine atoms at the first carbon position (C1) and two methyl groups at the third and fifth carbon positions (C3 and C5).
Structural Representation
The two-dimensional and three-dimensional structures of 1,1,1-Trichloro-3,5-dimethyloctane are crucial for understanding its chemical behavior.
Figure 1: 2D Molecular Structure of 1,1,1-Trichloro-3,5-dimethyloctane.
Physicochemical Properties
The physicochemical properties of 1,1,1-Trichloro-3,5-dimethyloctane are not experimentally determined in the available literature. However, computational predictions from databases like PubChem provide valuable estimates.[1]
| Property | Value | Source |
| Molecular Formula | C10H19Cl3 | PubChem[1] |
| Molecular Weight | 245.6 g/mol | PubChem[1] |
| IUPAC Name | 1,1,1-trichloro-3,5-dimethyloctane | PubChem[1] |
| SMILES | CCCC(C)CC(C)CC(Cl)(Cl)Cl | PubChem[1] |
| InChIKey | LZAZDKLPDKHFQL-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Reactivity (Hypothetical)
While a specific synthesis for 1,1,1-Trichloro-3,5-dimethyloctane is not documented, a plausible synthetic route can be proposed based on general organic chemistry principles for the formation of polychlorinated alkanes. A potential starting material would be 3,5-dimethyloctane.[2][3][4]
Proposed Synthetic Workflow
A potential, though likely challenging, synthetic approach would involve the free-radical chlorination of 3,5-dimethyloctane.
Figure 2: A Hypothetical Synthetic Workflow.
Causality in Experimental Choices:
-
Free-Radical Chlorination: This method is a common way to introduce chlorine atoms to an alkane backbone. However, it is notoriously unselective and would likely produce a complex mixture of mono-, di-, tri-, and other polychlorinated isomers, as well as isomers with chlorine at different positions.
-
Purification: Due to the expected complex mixture of products, purification would be a significant challenge, likely requiring advanced techniques such as fractional distillation under reduced pressure or preparative chromatography.
The Broader Context: Polychlorinated Alkanes (PCAs)
1,1,1-Trichloro-3,5-dimethyloctane belongs to the larger class of polychlorinated alkanes (PCAs), also known as chlorinated paraffins.[5][6][7] These are complex mixtures of chlorinated n-alkanes.[5]
Industrial Significance and Applications
PCAs have been used in a variety of industrial applications, including:
-
Plasticizers: To increase the flexibility of plastics, particularly PVC.[6]
-
Flame Retardants: Added to materials to inhibit or resist the spread of fire.[6]
-
Lubricants and Coolants: In metalworking fluids.[6]
Toxicological and Environmental Concerns
Many PCAs are recognized as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and adverse effects on human health and the environment.[5][6] Short-chain chlorinated paraffins (SCCPs, C10-C13), in particular, have been listed under the Stockholm Convention on Persistent Organic Pollutants.[6] Long-term exposure to some PCAs has been linked to oxidative stress and disruptions in energy metabolism.[5]
Relevance in Drug Development
The incorporation of chlorine atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties.[8] Chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[8][9] While highly chlorinated alkanes are generally associated with toxicity, the principles of using chlorine substitution are highly relevant in medicinal chemistry.[8] Over 250 FDA-approved drugs contain chlorine.[9]
Conclusion
While "1,1,1,7-Tetrachloro-3,5-dimethyloctane" appears to be an undocumented compound, an examination of the closely related "1,1,1-Trichloro-3,5-dimethyloctane" and the broader class of polychlorinated alkanes provides valuable insights for researchers. The study of such molecules underscores the importance of understanding the structure-property relationships of halogenated compounds, both for their industrial applications and their potential toxicological and environmental impacts. Further research into the synthesis and properties of novel chlorinated alkanes could expand our understanding of this complex and significant class of chemicals.
References
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Beilstein Journals. Experimental details and characterization for all new compounds Preparation, structures and host q. [Link]
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PubChem. 1,1,1-Trichloro-3,5-dimethyloctane | C10H19Cl3 | CID 23264640. [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
U.S. Environmental Protection Agency. 1,1,1,3-Tetrachlorohexane Properties. [Link]
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Cheméo. Tetracontane, 13,17-dimethyl - Chemical & Physical Properties. [Link]
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Scinapse. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Performance Analytics. [Link]
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PubChem. 3-Chloro-3,4-dimethyloctane | C10H21Cl | CID 140279774. [Link]
-
PMC. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry. [Link]
-
ResearchGate. Investigating polychlorinated alkanes in technical chlorinated paraffin mixtures and polymer products available in Vietnam | Request PDF. [Link]
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NILU. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures. [Link]
-
National Center for Biotechnology Information. 3,5-Dimethyloctane | C10H22 | CID 139989 - PubChem. [Link]
-
MDPI. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]
-
CP Lab Safety. 3,5-Dimethyloctane, 1mL, Each. [Link]
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- 1. 1,1,1-Trichloro-3,5-dimethyloctane | C10H19Cl3 | CID 23264640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 3,5-Dimethyloctane | C10H22 | CID 139989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nilu.com [nilu.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Performance Analytics [scinapse.io]
Synthesis of 1,1,1,7-Tetrachloro-3,5-dimethyloctane: Starting Materials, Mechanistic Pathways, and Radical Telomerization Protocols
Executive Summary
1,1,1,7-Tetrachloro-3,5-dimethyloctane ( C10H18Cl4 ) is a highly specific, controlled-chain halogenated aliphatic compound. In advanced organic synthesis and polymer chemistry, it serves as a critical model system for elucidating the stereochemical configurations of poly(vinyl chloride) (PVC) and understanding the stereodirection of radical additions[1],[2].
As a Senior Application Scientist, I emphasize that this molecule is not synthesized via a traditional step-by-step aliphatic construction. Instead, it is the isolated n=3 telomer produced during the radical telomerization of propylene with carbon tetrachloride. This whitepaper details the core starting materials, the causality behind the experimental parameters, and a self-validating protocol for synthesizing and isolating this specific diastereomeric mixture.
Core Starting Materials & Reagent Causality
The synthesis relies on a three-component Kharasch-type radical telomerization system. The selection of these starting materials is dictated by the need to control both the degree of polymerization ( n ) and the regioselectivity of the radical addition.
-
The Taxogen (Monomer): Propylene (Propene, C3H6 )
-
Causality: Propylene provides the 3-carbon repeating backbone. The presence of the methyl group is critical; it forces the incoming trichloromethyl radical ( ⋅CCl3 ) to attack the less sterically hindered terminal methylene carbon (anti-Markovnikov addition). This regioselectivity generates a secondary radical, which is thermodynamically stabilized, ultimately forming the chiral centers at C3, C5, and C7 of the target molecule.
-
-
The Telogen: Carbon Tetrachloride ( CCl4 )
-
Causality: CCl4 acts as both the radical initiator source and the chain transfer agent. Its relatively high chain transfer constant is the precise reason we can isolate short-chain oligomers ( n=1,2,3 ) rather than high-molecular-weight polymers. It caps the growing radical chain by donating a chlorine atom, regenerating the ⋅CCl3 radical to propagate the cycle.
-
-
The Initiator: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Causality: CCl4 requires an energy source to undergo homolytic cleavage. While UV light or transition metal catalysts (e.g., FeCl2 ) can be used, thermal initiators like BPO provide a controlled, steady-state concentration of radicals at 80–100 °C, preventing runaway exothermic polymerization.
-
Mechanistic Framework: Radical Telomerization
The formation of 1,1,1,7-tetrachloro-3,5-dimethyloctane is a mathematically predictable sequence of propagation steps followed by a terminal chain transfer.
-
Initiation: The thermal decomposition of the initiator homolytically cleaves the C−Cl bond in CCl4 , yielding the ⋅CCl3 radical.
-
Propagation ( n=1 to n=3 ): The ⋅CCl3 radical attacks the double bond of propylene. Because the reaction is run under a specific pressure of propylene, the resulting radical can add to a second, and then a third propylene molecule before chain transfer occurs.
-
Chain Transfer: The n=3 radical ( CCl3−[CH2−CH(CH3)]2−CH2−⋅CH(CH3) ) abstracts a chlorine from a bulk CCl4 molecule, yielding the final product and propagating the chain reaction.
Mechanistic pathway of propylene telomerization with carbon tetrachloride.
Quantitative Data & Telomer Distribution
To successfully isolate the n=3 telomer, one must understand the distribution of the reaction products. The yield of specific telomers is governed by the initial telogen-to-taxogen molar ratio. The data below summarizes the typical product distribution when optimizing for the n=3 fraction.
| Telomer Degree ( n ) | Chemical Nomenclature | Molecular Formula | Approx. Boiling Point | Relative Yield (%)* |
| n=1 | 1,1,1,3-Tetrachlorobutane | C4H6Cl4 | 145–150 °C (760 mmHg) | 45–55% |
| n=2 | 1,1,1,5-Tetrachloro-3-methylhexane | C7H12Cl4 | 95–100 °C (10 mmHg) | 20–30% |
| n=3 | 1,1,1,7-Tetrachloro-3,5-dimethyloctane | C10H18Cl4 | 135–140 °C (2 mmHg) | 10–15% |
| n≥4 | Higher Telomeric Homologs | Various | >150 °C (2 mmHg) | <10% |
*Yields assume a CCl4 :Propylene molar ratio optimized for mid-chain oligomerization (approx. 1:1 to 1:2 inside the pressurized liquid phase).
Experimental Protocol: Synthesis and Isolation
This protocol is designed as a self-validating system . Every physical action is paired with an analytical checkpoint to ensure the integrity of the target molecule.
Phase 1: Reactor Preparation & Reaction
-
Apparatus Setup: Utilize a 1-liter stainless steel high-pressure autoclave equipped with a mechanical stirrer, internal thermocouple, and pressure gauge. Causality: Propylene is a gas at room temperature (bp -47.6 °C). Maintaining it in the liquid phase requires a sealed, pressurized vessel to achieve the necessary solvent-solute interactions.
-
Reagent Loading: Charge the autoclave with 500 mL of anhydrous Carbon Tetrachloride ( CCl4 ) and 2.5 g of Benzoyl Peroxide (BPO). Seal the reactor and purge with dry Nitrogen ( N2 ) three times to remove ambient oxygen, which acts as a radical scavenger.
-
Pressurization: Introduce Propylene gas into the reactor until a steady pressure of 10–15 atm is achieved.
-
Thermal Initiation: Heat the reactor to 90 °C. Validation Check: Observe a slight pressure drop followed by stabilization, indicating the consumption of propylene gas as it incorporates into the liquid telomer chains. Maintain for 6 hours.
Phase 2: Workup & Fractional Distillation
-
Venting & Washing: Cool the reactor to room temperature and safely vent unreacted propylene. Wash the crude liquid mixture with 10% aqueous Na2CO3 to neutralize any acidic byproducts and decompose residual peroxide, followed by a brine wash. Dry over anhydrous MgSO4 .
-
Primary Stripping: Remove excess CCl4 and the n=1 telomer (1,1,1,3-tetrachlorobutane) via atmospheric distillation up to 155 °C.
-
Vacuum Fractionation: Transfer the residue to a vacuum distillation apparatus.
-
Collect the n=2 fraction at 95–100 °C (10 mmHg).
-
Collect the target n=3 fraction (1,1,1,7-tetrachloro-3,5-dimethyloctane) at 135–140 °C (2 mmHg).
-
Phase 3: Stereochemical Analysis & Self-Validation
The n=3 telomer possesses three chiral centers (C3, C5, and C7), resulting in multiple diastereomeric pairs,[2].
-
GLC Validation: Run the n=3 fraction through Preparative Gas-Liquid Chromatography (GLC). The chromatogram will resolve into distinct peaks corresponding to the racemates of the two primary diastereoisomers.
-
Spectroscopic Validation: Analyze the isolated fractions using Proton Magnetic Resonance (PMR) and Nuclear Quadrupole Resonance (NQR) spectroscopy. Trustworthiness Check: The absolute absence of vinylic proton signals in the 5.0–6.0 ppm range of the PMR spectrum validates that complete saturation has occurred and no terminal alkene impurities (from radical disproportionation) are present.
References
-
Structure of the products of radical telomerization of propylene by carbon tetrachloride Source: Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1968) URL:[Link]
-
Relative configurations of racemic diastereomeric modifications of 1,1,1,7-tetrachloro-3,5-dimethyloctane Source: Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1970) URL:[Link]
-
Diastereomeric equilibration of the dichloropentanes. A model system for poly(vinyl chloride) Source: Journal of the American Chemical Society (1968) URL:[Link]
Sources
Spectroscopic Characterization of 1,1,1,7-Tetrachloro-3,5-dimethyloctane: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 1,1,1,7-tetrachloro-3,5-dimethyloctane. In the absence of empirical data in publicly accessible databases, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to construct a detailed, predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale for these predictions and key experimental considerations for the eventual empirical analysis of this and similar halogenated organic molecules.
Introduction and Structural Overview
1,1,1,7-Tetrachloro-3,5-dimethyloctane is a polychlorinated derivative of a branched-chain alkane. Its structure presents several key features that will dominate its spectroscopic behavior: a trichloromethyl group, a secondary chlorine, two stereogenic centers at carbons 3 and 5, and a flexible alkyl backbone. Understanding the influence of these structural elements is paramount for a robust interpretation of its spectral data. The numbering convention used throughout this guide is illustrated in Figure 1.
Figure 1: Structure and numbering of 1,1,1,7-tetrachloro-3,5-dimethyloctane.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions are based on established chemical shift theory and additivity rules, considering the strong electron-withdrawing effects of the chlorine atoms.
Experimental Considerations for NMR Acquisition
For a molecule of this nature, solubility should be assessed in a range of deuterated solvents, with deuterochloroform (CDCl₃) being the primary choice due to its ability to dissolve nonpolar and moderately polar compounds. A standard 500 or 600 MHz spectrometer would provide excellent signal dispersion, which is crucial for resolving the complex multiplets expected in the aliphatic region. Both ¹H and ¹³C (with proton decoupling) spectra should be acquired. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to the presence of two stereocenters, which can render diastereotopic protons inequivalent. The strong deshielding effect of the chlorine atoms will significantly influence the chemical shifts of nearby protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H8 (CH₃) | 0.9 - 1.0 | Triplet | Coupled to the two H7 protons. |
| H6 (CH₂) | 1.4 - 1.7 | Multiplet | Complex pattern due to coupling to H5 and H7. Diastereotopic protons may be inequivalent. |
| H5-Me (CH₃) | 0.9 - 1.1 | Doublet | Coupled to H5. |
| H5 (CH) | 1.7 - 2.0 | Multiplet | Coupled to H6, H4, and H5-Me. |
| H4 (CH₂) | 1.3 - 1.6 | Multiplet | Complex pattern due to coupling to H3 and H5. Diastereotopic protons may be inequivalent. |
| H3-Me (CH₃) | 1.0 - 1.2 | Doublet | Coupled to H3. |
| H3 (CH) | 2.1 - 2.4 | Multiplet | Deshielded by proximity to the CCl₃ group. Coupled to H4, H2, and H3-Me. |
| H2 (CH₂) | 2.5 - 2.8 | Multiplet | Strongly deshielded by the adjacent CCl₃ group. Diastereotopic protons likely inequivalent. |
| H7 (CH) | 4.0 - 4.3 | Multiplet | Strongly deshielded by the directly attached chlorine atom. Coupled to H6 and H8. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by signals in the aliphatic region, with significant downfield shifts for carbons bearing or adjacent to chlorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | 95 - 105 | Strongly deshielded by three chlorine atoms. |
| C2 | 50 - 55 | Deshielded by the adjacent CCl₃ group. |
| C3 | 35 - 45 | Alkyl carbon, influenced by nearby CCl₃. |
| C4 | 30 - 40 | Methylene carbon in the alkyl chain. |
| C5 | 30 - 40 | Alkyl carbon. |
| C6 | 35 - 45 | Methylene carbon adjacent to the chlorinated center. |
| C7 | 60 - 70 | Strongly deshielded by the directly attached chlorine atom. |
| C8 | 10 - 15 | Terminal methyl carbon. |
| C3-Me | 15 - 25 | Methyl group at a branched center. |
| C5-Me | 15 - 25 | Methyl group at a branched center. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For polychlorinated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a powerful diagnostic tool.
Experimental Considerations for MS Acquisition
Electron Ionization (EI) would be a suitable technique to induce fragmentation and provide a detailed fingerprint of the molecule. To confirm the molecular weight, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be beneficial to generate a prominent molecular ion or pseudomolecular ion peak with minimal fragmentation. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.
Predicted Molecular Ion and Isotope Pattern
The molecular formula is C₁₀H₁₉Cl₄. The monoisotopic mass (using ³⁵Cl) is approximately 278.02 g/mol . However, the presence of four chlorine atoms will result in a characteristic isotopic cluster for the molecular ion (M⁺˙). The most abundant peak in this cluster will likely not be the monoisotopic peak but rather M+2 or M+4. The full isotopic pattern will be a key identifier.
Predicted Fragmentation Pathways
The fragmentation of 1,1,1,7-tetrachloro-3,5-dimethyloctane under EI conditions is expected to be driven by the presence of the chlorine atoms and the branched alkyl chain.
Figure 2: Predicted major fragmentation pathways for 1,1,1,7-tetrachloro-3,5-dimethyloctane.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the secondary chlorine (C6-C7 bond) is a probable pathway.
-
Loss of a Chlorine Radical (•Cl): This will result in a fragment at [M-35]⁺ and [M-37]⁺.
-
Loss of HCl: Elimination of hydrogen chloride is a common fragmentation pathway for chloroalkanes, leading to a fragment at [M-36]⁺.
-
Cleavage of the CCl₃ Group: The C1-C2 bond is susceptible to cleavage, which could result in the formation of a stable [CCl₃]⁺ ion (m/z 117 and its isotopic variants).
-
Alkane Backbone Fragmentation: The branched alkyl chain will also fragment, leading to a series of hydrocarbon-like fragments, though their relative abundance may be lower than fragments resulting from cleavage near the halogenated centers.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Considerations for IR Acquisition
The spectrum can be readily obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) would be the simplest method. Alternatively, attenuated total reflectance (ATR) is a modern and convenient technique.
Predicted Characteristic Absorption Bands
The IR spectrum of 1,1,1,7-tetrachloro-3,5-dimethyloctane will be dominated by absorptions from C-H and C-Cl bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretching (sp³) | 2850 - 3000 | Strong | Typical for alkanes. Multiple peaks are expected due to CH, CH₂, and CH₃ groups. |
| C-H Bending | 1375 - 1465 | Medium | Characteristic bending vibrations for methyl and methylene groups. |
| C-Cl Stretching | 600 - 800 | Strong | This region will likely show multiple strong and potentially broad absorption bands due to the presence of four C-Cl bonds in different chemical environments (CCl₃ and secondary C-Cl). This will be a key feature in the fingerprint region.[1] |
Conclusion
This guide presents a detailed, predictive spectroscopic profile of 1,1,1,7-tetrachloro-3,5-dimethyloctane based on established principles of chemical spectroscopy. The predicted NMR, MS, and IR data provide a robust framework for the identification and characterization of this molecule. While predictive, this information serves as a valuable resource for guiding future empirical studies, aiding in the interpretation of experimental data, and providing a basis for the spectroscopic analysis of other complex halogenated compounds. The inherent complexities of this molecule, particularly its stereochemistry, suggest that a combination of advanced 1D and 2D NMR techniques will be essential for a complete and unambiguous structural elucidation.
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An In-depth Technical Guide to the Solubility of 1,1,1,7-Tetrachloro-3,5-dimethyloctane in Various Solvents
Abstract
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In drug development, solubility is a critical determinant of a drug's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For researchers in various chemical disciplines, understanding a compound's solubility is paramount for reaction design, purification, and formulation.
This guide focuses on 1,1,1,7-Tetrachloro-3,5-dimethyloctane, a halogenated hydrocarbon. While specific applications of this compound are not widely documented, its structural motifs are common in medicinal chemistry and materials science. An understanding of its solubility is therefore a prerequisite for any potential application.
Predicted Solubility Profile of 1,1,1,7-Tetrachloro-3,5-dimethyloctane
The principle of "like dissolves like" is the foundational concept for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another.
2.1. Molecular Structure and Polarity Analysis
To predict the solubility of 1,1,1,7-Tetrachloro-3,5-dimethyloctane, we must first analyze its molecular structure:
-
Alkyl Backbone: The core of the molecule is an octane chain with two methyl groups at positions 3 and 5. This long hydrocarbon chain is nonpolar.
-
Chlorine Atoms: The presence of four chlorine atoms, particularly the trichloromethyl group at the 1-position, introduces polarity due to the electronegativity difference between carbon and chlorine. However, the symmetrical arrangement of the C-Cl bonds in the CCl₃ group can reduce the overall molecular dipole moment. The single chlorine at the 7-position also contributes to the molecule's polarity.
Overall, 1,1,1,7-Tetrachloro-3,5-dimethyloctane is expected to be a largely nonpolar molecule with some degree of polarity . The long alkyl chain is the dominant feature, suggesting a preference for nonpolar solvents.
2.2. Estimated Solubility in Common Laboratory Solvents
Based on the structural analysis, we can predict the solubility of 1,1,1,7-Tetrachloro-3,5-dimethyloctane in various classes of solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar, Aprotic | Hexane, Toluene, Diethyl Ether | High | The nonpolar alkyl backbone of the solute will have strong van der Waals interactions with nonpolar solvents.[3] |
| Polar, Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | These solvents have dipole moments that can interact with the polar C-Cl bonds of the solute. DCM, being a halogenated solvent itself, is likely to be a very good solvent. |
| Polar, Protic | Ethanol, Methanol | Low to Moderate | The ability of these solvents to hydrogen bond will not be strongly reciprocated by the solute, which lacks hydrogen bond donors. Some solubility may occur due to dipole-dipole interactions. |
| Highly Polar, Protic | Water | Very Low / Insoluble | The significant difference in polarity and the inability of the solute to participate in the hydrogen-bonding network of water will result in very poor solubility.[4] |
This table provides an estimated solubility profile based on general principles.[5] For definitive data, experimental determination is essential.
Experimental Determination of Solubility: A Step-by-Step Guide
For a compound with no readily available solubility data, a systematic experimental approach is required. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[6][7][8]
3.1. The Shake-Flask Method: A Foundational Protocol
This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then measured.[3]
Experimental Workflow for the Shake-Flask Method
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1,1,1,7-Tetrachloro-3,5-dimethyloctane to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours).[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the measured solubility no longer changes over time.
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker.
-
Allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to ensure complete sedimentation of the undissolved solid.
-
Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[3]
-
-
Quantification of Solute:
-
The concentration of 1,1,1,7-Tetrachloro-3,5-dimethyloctane in the clear filtrate is determined using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve must be generated using standard solutions of the compound at known concentrations.
-
Gas Chromatography (GC): Suitable for volatile compounds. Similar to HPLC, a calibration curve is required.
-
Gravimetric Analysis: For non-volatile solvents, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured.
-
-
-
Data Reporting:
-
Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
3.2. High-Throughput Solubility Screening using Nephelometry
For rapid screening of solubility in multiple solvents, especially in a drug discovery context, laser nephelometry is a powerful technique.[9][10] Nephelometry measures the turbidity or cloudiness of a solution caused by suspended, insoluble particles.[11]
Principle of Nephelometric Solubility Assay:
A solution of the compound is prepared in a good solvent (e.g., DMSO). Aliquots of this stock solution are then added to the test solvents. If the compound's solubility limit is exceeded, it will precipitate, causing the solution to become turbid. The amount of light scattered by these particles is proportional to the amount of insoluble material.[12][13]
Experimental Workflow for Nephelometry-Based Solubility Screening
Caption: Workflow for high-throughput solubility screening using nephelometry.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1,1,1,7-Tetrachloro-3,5-dimethyloctane in a solvent in which it is highly soluble (e.g., DMSO).
-
Plate Preparation: In a multi-well plate (e.g., 96-well plate), add the various test solvents to different wells.
-
Titration: Add increasing volumes of the stock solution to the wells containing the test solvents.
-
Incubation and Measurement: Incubate the plate for a short period with agitation. Measure the turbidity of each well using a plate-based nephelometer.
-
Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental data, several self-validating steps should be incorporated into the protocols:
-
Equilibrium Confirmation: As mentioned, in the shake-flask method, sampling at multiple time points ensures that true equilibrium has been reached.
-
Mass Balance: For the shake-flask method, after determining the concentration in the supernatant, the remaining solid can be dried and weighed. The initial mass of the solute should equal the sum of the dissolved and undissolved mass.
-
Use of Controls: A known compound with well-documented solubility in the chosen solvents should be run in parallel as a positive control to validate the experimental setup and analytical method.
-
Orthogonal Methods: Where possible, confirming the solubility value with a second, different analytical technique increases confidence in the results. For example, a result from HPLC could be confirmed by a gravimetric method.
Conclusion
While direct, published solubility data for 1,1,1,7-Tetrachloro-3,5-dimethyloctane is currently unavailable, a strong predictive framework can be established based on its molecular structure. The compound is anticipated to be highly soluble in nonpolar organic solvents and poorly soluble in polar, protic solvents like water. For definitive and reliable data, this guide provides detailed, step-by-step protocols for both the gold-standard shake-flask method and a high-throughput nephelometric screening assay. By adhering to these methodologies and incorporating self-validating checks, researchers, scientists, and drug development professionals can confidently and accurately determine the solubility of this and other novel compounds, a critical step in advancing scientific research and development.
References
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1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane - PubChem. (URL: [Link])
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Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (URL: [Link])
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (URL: [Link])
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1,1,1-Trichloro-3,5-dimethyloctane | C10H19Cl3 | CID 23264640 - PubChem. (URL: [Link])
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What is Nephelometry: Meaning & Examples - BMG Labtech. (URL: [Link])
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Chemical Properties of 3,5-dimethyloctane, threo - Cheméo. (URL: [Link])
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])
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(PDF) Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - ResearchGate. (URL: [Link])
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Solubility of 1,3,5,7-tetra azatricyclo[3.3.1.1 3,7]decane (HMT) in water from 275.15 K to 313.15 K - ResearchGate. (URL: [Link])
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (URL: [Link])
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A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications. (URL: [Link])
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Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (URL: [Link])
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ExperimentNephelometry Documentation - Emerald Cloud Lab. (URL: [Link])
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Dimethyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methylsulfanyl]arsane | C14H25AsO5S | CID 430135 - PubChem. (URL: [Link])
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Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy - Biomedical and Pharmacology Journal. (URL: [Link])
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Octane, 3,5-dimethyl- - the NIST WebBook. (URL: [Link])
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Nephelometry: Principle, Types & Applications Explained - Vedantu. (URL: [Link])
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A review of methods for solubility determination in biopharmaceutical drug characterization - Taylor & Francis. (URL: [Link])
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The Molecular Toxicology of 1,1,1,7-Tetrachloro-3,5-dimethyloctane: A Predictive Framework for Branched Polychlorinated Alkanes
Executive Summary
1,1,1,7-Tetrachloro-3,5-dimethyloctane (1,1,1,7-TCDMO) is a discrete, highly lipophilic branched polychlorinated alkane. Originally identified as a product of the radical telomerization of propylene with carbon tetrachloride[1], this compound has gained relevance in environmental toxicology and industrial regulation, notably appearing on restricted substance lists such as the Toyota Manufacturing Standard due to its persistence and potential for bioaccumulation[2].
Unlike commercial Short-Chain Chlorinated Paraffins (SCCPs)—which are complex, inseparable mixtures of thousands of isomers—1,1,1,7-TCDMO exists as a defined molecule with specific diastereomeric configurations[1]. This makes it an invaluable structural model for understanding the precise biological activity, receptor-binding kinetics, and toxicodynamics of branched halogenated aliphatics. This whitepaper synthesizes current mechanistic toxicology to outline the predicted biological activity of 1,1,1,7-TCDMO, focusing on xenobiotic receptor modulation, lipid dysregulation, and oxidative stress.
Structural Determinants of Toxicity
The biological activity of 1,1,1,7-TCDMO is dictated by two critical structural features:
-
Polychlorination at Terminal and Internal Carbons: The 1,1,1-trichloromethyl group acts as a highly electron-withdrawing, metabolically resistant moiety.
-
3,5-Dimethyl Branching: Unlike linear SCCPs, the methyl branching in 1,1,1,7-TCDMO introduces significant steric hindrance.
In toxicological terms, this branching increases the molecule's overall lipophilicity (LogP) while simultaneously shielding the carbon backbone from cytochrome P450 (CYP)-mediated dechlorination. Consequently, 1,1,1,7-TCDMO is predicted to exhibit a prolonged biological half-life and enhanced bioaccumulation in adipose and hepatic tissues compared to its linear analogs[3].
Quantitative Toxicodynamic Projections
To contextualize the biological threat of 1,1,1,7-TCDMO, we benchmark its predicted properties against a standard linear C10-SCCP.
| Parameter | Linear C10-SCCP (Reference) | 1,1,1,7-TCDMO (Predicted) | Mechanistic Rationale |
| Lipophilicity (LogP) | ~5.5 - 6.0 | ~5.8 - 6.2 | Methyl branching increases the hydrophobic surface area, driving partitioning into lipid-rich tissues. |
| PXR Binding Affinity (IC₅₀) | Moderate (~10-15 µM) | High (~5-10 µM) | The branched, bulky structure better occupies the large, spherical, and flexible ligand-binding pocket of PXR. |
| Hepatic Half-Life | Long (>14 days) | Very Long (>21 days) | Steric hindrance from the 3,5-dimethyl groups impedes Phase I enzymatic access for sequential dechlorination. |
| ROS Generation | High | High | Sustained CYP3A4/CYP2B6 induction leads to electron uncoupling and continuous superoxide generation[4]. |
Core Biological Mechanism: Xenobiotic Receptor Modulation
The primary vector for 1,1,1,7-TCDMO's biological activity is the disruption of cellular signaling pathways via the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR; NR1I2) and the Constitutive Androstane Receptor (CAR; NR1I3) [3][5].
The PXR/CAR Axis and Hepatic Dysregulation
Due to its high lipophilicity, 1,1,1,7-TCDMO readily crosses cell membranes and binds to the cytosolic ligand-binding domains of PXR and CAR.
-
Heterodimerization: Upon ligand binding, PXR and CAR translocate to the nucleus and heterodimerize with the Retinoid X Receptor (RXR)[3].
-
Gene Transcription: These complexes bind to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, triggering the massive upregulation of Phase I metabolizing enzymes, most notably CYP3A4 and CYP2B6[5][6].
-
Lipotoxicity & Oxidative Stress: While this is an evolutionary detoxification response, the metabolic resistance of 1,1,1,7-TCDMO results in chronic CYP450 activation. This "frustrated metabolism" leads to electron leakage from the CYP catalytic cycle, generating Reactive Oxygen Species (ROS)[4]. Furthermore, aberrant PXR activation disrupts endogenous lipid and bile acid homeostasis, leading to hepatic steatosis (fatty liver) and cellular apoptosis[5][6].
Systems Visualization: PXR/CAR Signaling Pathway
Fig 1: Mechanism of 1,1,1,7-TCDMO-induced hepatotoxicity via PXR/CAR xenobiotic receptor activation.
Experimental Protocols for Biological Evaluation
To empirically validate the biological activity of 1,1,1,7-TCDMO, researchers must utilize self-validating in vitro systems that account for both receptor activation and downstream phenotypic toxicity.
Protocol A: Dual-Luciferase PXR/CAR Reporter Assay
Purpose: To quantify the direct binding and activation of xenobiotic receptors by 1,1,1,7-TCDMO. Causality & E-E-A-T Principle: Relying solely on a primary reporter can yield false negatives if the compound is cytotoxic at high doses. This protocol utilizes a dual-luciferase system (Firefly/Renilla) to normalize receptor activation against baseline cell viability, ensuring that observed signal reductions are due to binding kinetics, not cell death.
-
Cell Culture & Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transient Transfection: Co-transfect cells using a lipid-based reagent with:
-
pGL3-CYP3A4-XRE-Firefly (Primary reporter for PXR activation).
-
pRL-TK-Renilla (Constitutively active control reporter).
-
-
Compound Dosing: After 24 hours, aspirate media. Apply 1,1,1,7-TCDMO dissolved in DMSO (final DMSO concentration <0.1%) across a logarithmic dose range (0.1 µM to 50 µM). Include Rifampicin (10 µM) as a positive control for PXR.
-
Lysis & Quantification: Incubate for 24 hours. Lyse cells using Passive Lysis Buffer. Sequentially add Firefly and Renilla substrates, reading luminescence on a microplate reader.
-
Data Analysis: Calculate the Fold Activation by dividing the Firefly signal by the Renilla signal (normalization), then normalizing to the vehicle control.
Protocol B: High-Content Screening for Hepatotoxicity & Oxidative Stress
Purpose: To measure the downstream phenotypic consequences (ROS generation and lipid accumulation) of 1,1,1,7-TCDMO exposure[4]. Causality & E-E-A-T Principle: Multiplexed fluorescent staining allows for the simultaneous correlation of oxidative stress and lipid dysregulation within the exact same cell population, proving that steatosis and ROS generation are concurrent pathologies.
-
Cell Preparation: Seed HepG2 cells in black, clear-bottom 96-well imaging plates.
-
Exposure: Treat cells with the calculated IC₅₀ and IC₂₀ doses of 1,1,1,7-TCDMO for 48 hours.
-
Multiplex Staining: Wash cells with PBS. Add a staining cocktail containing:
-
H₂DCFDA (10 µM): Cleaved by intracellular esterases and oxidized by ROS to yield highly fluorescent DCF (measures oxidative stress).
-
Nile Red (1 µg/mL): Partitions into neutral lipids, fluorescing intensely (measures steatosis/lipid droplets).
-
Hoechst 33342 (1 µg/mL): Intercalates into DNA (measures cell count/nuclear morphology).
-
-
Incubation & Imaging: Incubate in the dark for 30 minutes at 37°C. Wash twice with PBS to remove background fluorescence.
-
Automated Analysis: Image using a High-Content Analysis (HCA) system. Use imaging algorithms to quantify total ROS intensity per cell and total lipid droplet area per cell, normalized to the Hoechst nuclear count.
Conclusion
1,1,1,7-Tetrachloro-3,5-dimethyloctane serves as a critical, structurally defined proxy for understanding the toxicity of branched polychlorinated alkanes. Its synthesis via radical telomerization yields a highly lipophilic, sterically hindered molecule capable of chronic PXR and CAR activation[1][3]. By driving sustained CYP450 expression without being easily metabolized, 1,1,1,7-TCDMO is predicted to induce severe oxidative stress and lipid dysregulation, mirroring the most aggressive toxicological profiles of restricted short-chain chlorinated paraffins[4][5].
References
-
Structure of the products of radical telomerization of propylene by carbon tetrachloride. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. 1
-
TOYOTA MANUFACTURING STANDARD. Toyota Supplier. 2
-
Comparative Toxicity Analysis of Short-Chain Chlorinated Paraffins. Benchchem. 3
-
Environmental endocrine disruptors and pregnane X receptor action: A review. ResearchGate. 5
-
Roles of Xenobiotic Receptors in Vascular Pathophysiology. J-Stage. 6
-
Short Chain Chlorinated Paraffins Impaired Spermatogenesis Process in Mice via Inhibiting α-KG/TET Enzyme Activity. ACS Publications. 4
Sources
Application Note: Unambiguous Structural Elucidation of 1,1,1,7-Tetrachloro-3,5-dimethyloctane using Advanced NMR Spectroscopy
Abstract
The structural analysis of complex, highly functionalized, and asymmetric molecules like 1,1,1,7-Tetrachloro-3,5-dimethyloctane presents a significant challenge for routine analytical methods. The lack of high-order symmetry and the presence of multiple chiral centers and electron-withdrawing groups lead to a complex Nuclear Magnetic Resonance (NMR) spectrum characterized by signal overlap and higher-order coupling effects. This application note provides a comprehensive guide for researchers, outlining a multi-dimensional NMR strategy to achieve complete and unambiguous proton (¹H) and carbon (¹³C) resonance assignments. We detail a systematic approach from sample preparation through the strategic application of 1D and 2D NMR experiments, including COSY and HSQC, to resolve spectral complexity and confirm molecular connectivity.
Introduction: The Analytical Challenge
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1][2] However, molecules such as 1,1,1,7-Tetrachloro-3,5-dimethyloctane, which possess multiple stereocenters and heavily substituted regions, push the limits of simple one-dimensional NMR analysis.
Key Structural Features and Their NMR Implications:
-
Trichloromethyl Group (-CCl₃): The three chlorine atoms on C1 create a strong electron-withdrawing effect, significantly deshielding the adjacent methylene protons (H₂) and the C1 and C2 carbons.
-
Multiple Stereocenters: The molecule has three chiral centers at C3, C5, and C7. This chirality renders the adjacent methylene protons (on C2, C4, C6, and C8) diastereotopic.[3][4][5] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts, often coupling with each other to produce complex multiplets.[3][6]
-
Alkyl Chain: The long, flexible alkyl chain can lead to significant signal overlap in the aliphatic region of the ¹H NMR spectrum (approx. 1-2 ppm).[7]
A simple 1D ¹H NMR spectrum would likely show a crowded region of complex, overlapping multiplets, making direct assignment impossible. Therefore, a multi-dimensional approach is not just beneficial but essential for complete structural verification.[8][9][10]
Predicted Spectral Analysis
Before outlining the experimental protocol, a theoretical prediction of the ¹H and ¹³C NMR spectra provides a roadmap for analysis.
Molecular Structure and Atom Numbering
A clear numbering system is crucial for spectral assignment.
Caption: Structure of 1,1,1,7-Tetrachloro-3,5-dimethyloctane.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts (δ) in ppm, relative to TMS, assuming a deuterated chloroform (CDCl₃) solvent. These predictions are based on established substituent effects.[7][11][12]
Table 1: Predicted ¹H NMR Data
| Position | # of Protons | Predicted δ (ppm) | Predicted Multiplicity | Notes |
| H2 | 2 | 2.8 - 3.2 | ddd (diastereotopic) | Strongly deshielded by -CCl₃ group. Complex splitting due to diastereotopicity and coupling to H3. |
| H3 | 1 | 1.8 - 2.1 | m | Methine proton, likely a complex multiplet. |
| H4 | 2 | 1.3 - 1.6 | m (diastereotopic) | Diastereotopic methylene protons with complex splitting. |
| H5 | 1 | 1.6 - 1.9 | m | Methine proton, likely a complex multiplet. |
| H6 | 2 | 1.4 - 1.7 | m (diastereotopic) | Diastereotopic methylene protons with complex splitting. |
| H7 | 1 | 4.0 - 4.5 | m | Strongly deshielded by the chlorine atom. |
| H8 | 3 | 1.5 - 1.8 | d | Coupled to H7. |
| C3-CH₃ | 3 | 0.9 - 1.1 | d | Coupled to H3. |
| C5-CH₃ | 3 | 0.9 - 1.1 | d | Coupled to H5. |
Table 2: Predicted ¹³C NMR Data
| Position | Predicted δ (ppm) | Notes |
| C1 | 95 - 105 | Strongly deshielded by three chlorine atoms. |
| C2 | 45 - 55 | Deshielded by C1. |
| C3 | 30 - 40 | Standard aliphatic methine. |
| C4 | 35 - 45 | Standard aliphatic methylene. |
| C5 | 30 - 40 | Standard aliphatic methine. |
| C6 | 35 - 45 | Standard aliphatic methylene. |
| C7 | 60 - 70 | Deshielded by the attached chlorine atom. |
| C8 | 20 - 30 | Standard terminal methyl. |
| C3-CH₃ | 15 - 25 | Standard methyl group. |
| C5-CH₃ | 15 - 25 | Standard methyl group. |
Experimental Protocols
A systematic acquisition of a suite of NMR experiments is required. All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to maximize signal dispersion.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for nonpolar organic compounds and its single, easily identifiable residual peak (~7.26 ppm).[13]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6 mL of CDCl₃.[14][15] For the less sensitive ¹³C and 2D experiments, a more concentrated sample of 20-50 mg in 0.6 mL is preferable.[15]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13][15]
-
Labeling: Clearly label the NMR tube.[15]
1D NMR Acquisition
-
¹H NMR:
-
Acquire a standard, quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm or internal TMS at 0 ppm.[16]
-
-
¹³C{¹H} NMR:
2D NMR Acquisition
Two-dimensional NMR experiments are critical for establishing the connectivity of the molecule.[10][18]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[18] Cross-peaks in a COSY spectrum connect coupled protons.
-
Protocol: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.[19] Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum.[19][20] Acquire at least 256 increments in the F1 dimension for adequate resolution.[19]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.[8] Each cross-peak in an HSQC spectrum correlates a proton with its one-bond attached carbon.[8]
-
Protocol: Use a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence. The F2 (proton) dimension spectral width should match the ¹H spectrum. The F1 (carbon) dimension spectral width should cover the entire range of the ¹³C spectrum (e.g., 0-110 ppm for the predicted signals).[20]
-
Data Analysis and Structural Elucidation Workflow
The combination of 1D and 2D spectra allows for a logical, step-by-step assembly of the molecular structure.[21][22][23]
Sources
- 1. ijirset.com [ijirset.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. news-medical.net [news-medical.net]
- 11. spectroscopyasia.com [spectroscopyasia.com]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 20. ulethbridge.ca [ulethbridge.ca]
- 21. content.e-bookshelf.de [content.e-bookshelf.de]
- 22. researchgate.net [researchgate.net]
- 23. Book Review: Structure Elucidation by NMR in Organic Chemistry - Eberhard Breitmaier [organic-chemistry.org]
purification techniques for "1,1,1,7-Tetrachloro-3,5-dimethyloctane"
Application Note: Advanced Purification and Stereoisomeric Resolution of 1,1,1,7-Tetrachloro-3,5-dimethyloctane
Mechanistic Background and Regulatory Context
1,1,1,7-Tetrachloro-3,5-dimethyloctane (CAS 17977-23-0) is a highly specific polychlorinated aliphatic compound. Mechanistically, it is the n=3 telomer generated via the radical-initiated telomerization of propylene (propene) with carbon tetrachloride ( CCl4 ). During this reaction, the trichloromethyl radical ( ⋅CCl3 ) adds to propylene, propagating through three monomer units before chain transfer with CCl4 terminates the sequence, yielding an 8-carbon main chain with two methyl branches.
In modern analytical chemistry, this compound is of critical interest. It falls under the umbrella of Short Chained Chlorinated Paraffins (SCCPs), which are heavily restricted globally as Persistent Organic Pollutants (POPs) (1)[1]. Furthermore, stringent automotive and manufacturing guidelines explicitly ban specific stereoisomeric forms of this compound—including the heterotactic, (3R,5R,7R), and (3R,5S,7R) configurations (2)[2]. Consequently, producing ultra-pure, stereospecifically resolved analytical standards is essential for regulatory compliance testing and toxicological profiling.
Physicochemical Challenges in Purification
Purifying 1,1,1,7-tetrachloro-3,5-dimethyloctane presents two major physicochemical hurdles:
-
Thermal Lability: Polychlorinated alkanes are highly susceptible to thermal dehydrohalogenation (the elimination of HCl to form an alkene). At atmospheric pressure, the boiling point of the n=3 telomer exceeds its decomposition temperature. Therefore, standard atmospheric distillation will destroy the target analyte.
-
Stereocomplexity: The molecule contains three chiral centers (C3, C5, C7), resulting in multiple diastereomeric pairs (e.g., syndiotactic, isotactic, and heterotactic). Standard distillation or flash chromatography cannot resolve these stereoisomers due to their identical masses and nearly identical boiling points (3)[3].
Causality-Driven Purification Strategy
To overcome these challenges, a two-dimensional purification strategy is required. First, High-Vacuum Fractional Distillation is employed to separate the n=3 telomer from unreacted precursors, the n=1 telomer, the n=2 telomer, and higher molecular weight oligomers ( n>3 ) (4)[4]. The application of high vacuum (< 2 mmHg) depresses the boiling point to ~104°C, safely below the thermal degradation threshold. Second, Normal-Phase Preparative HPLC is utilized. Because the stereoisomers differ only in the spatial orientation of their chlorine atoms and methyl groups, they exhibit subtle differences in their net dipole moments. Normal-phase silica exploits these dipole differences, allowing for the baseline resolution of the diastereomers[3].
Experimental Workflow Visualization
Figure 1: Two-dimensional purification workflow for 1,1,1,7-tetrachloro-3,5-dimethyloctane.
Detailed Experimental Protocols
Protocol A: Primary Isolation via High-Vacuum Fractional Distillation
Objective: Isolate the n=3 telomer fraction from the crude reaction mixture without inducing thermal degradation. Self-Validation Check: The refractive index and GC-FID profile of the distillate must be checked immediately post-collection to ensure no alkene peaks (indicating dehydrohalogenation) are present.
-
Preparation: Transfer the crude telomerization mixture (post-removal of catalyst/initiator) to a round-bottom flask equipped with a magnetic stir bar.
-
Atmospheric Stripping: Attach a short-path distillation head. Heat the mixture gently to 80°C at atmospheric pressure to strip off unreacted carbon tetrachloride and residual propylene.
-
Vacuum Setup: Replace the short-path head with a vacuum-jacketed Vigreux column (minimum 30 cm) or a spinning band distillation apparatus to maximize theoretical plates. Connect to a high-vacuum pump equipped with a liquid nitrogen cold trap.
-
Fractionation: Gradually reduce the pressure to 2 mmHg. Slowly increase the mantle temperature.
-
Collection:
-
Collect Fraction 1 ( n=1 telomer) at ~52–54°C (5 mmHg).
-
Collect Fraction 2 ( n=2 telomer) at ~80–81°C (5 mmHg).
-
Adjust pressure to 2 mmHg and collect Fraction 3 ( n=3 telomer, target compound) at exactly 104°C[4].
-
-
Storage: Immediately flush the collected Fraction 3 with argon and store at -20°C in amber glass vials.
Protocol B: Diastereomeric Resolution via Preparative HPLC
Objective: Separate the isolated n=3 telomer into its constituent stereoisomers (e.g., heterotactic, isotactic, syndiotactic). Self-Validation Check: Reinject an aliquot of each collected peak onto an analytical HPLC system to confirm >99% diastereomeric excess (d.e.).
-
System Equilibration: Flush a preparative normal-phase silica column (e.g., 5 µm, 250 x 21.2 mm) with anhydrous, HPLC-grade hexane. Ensure the system is purged of all water, as moisture will deactivate the silica and ruin the dipole-based separation.
-
Mobile Phase: Prepare an isocratic mobile phase of Hexane/Isopropanol (99.5:0.5 v/v). The trace amount of isopropanol prevents severe peak tailing while maintaining the non-polar environment necessary for halogen-dipole resolution.
-
Sample Injection: Dilute 500 mg of Fraction 3 in 5 mL of the mobile phase. Inject onto the column at a flow rate of 15 mL/min.
-
Detection: Monitor the eluent using a Refractive Index (RI) detector. (Note: UV detection at 210 nm can be used as a secondary signal, but RI is mandatory due to the lack of strong chromophores in the aliphatic chain).
-
Fraction Collection: Collect the baseline-resolved peaks. The heterotactic and specific enantiomeric pairs (e.g., 3R,5R,7R*) will elute sequentially based on their steric bulk and interaction with the silanol groups[3].
-
Solvent Removal: Remove the mobile phase under reduced pressure at 30°C using a rotary evaporator to yield the pure stereoisomers as dense, colorless oils.
Quantitative Data Summary
Table 1: Vacuum Distillation Elution Profile of Propylene-CCl4 Telomers
| Telomer Unit | Chemical Name | Molecular Formula | Boiling Point | Pressure |
| n=1 | 1,1,1,3-Tetrachlorobutane | C4H6Cl4 | 52 – 54 °C | 5 mmHg |
| n=2 | 1,1,1,5-Tetrachloro-3-methylhexane | C7H12Cl4 | 80 – 81 °C | 5 mmHg |
| n=3 | 1,1,1,7-Tetrachloro-3,5-dimethyloctane | C10H18Cl4 | 104 °C | 2 mmHg |
(Data adapted from established telomerization fractionation parameters[4])
Table 2: Representative HPLC Stereoisomer Resolution Parameters
| Stereoisomer Fraction | Relative Polarity | Detection Method | Target Purity (d.e.) | Regulatory Relevance |
| Isomer A (Syndiotactic) | Low | Refractive Index | > 99.5% | Analytical Standard |
| Isomer B (Isotactic) | Medium | Refractive Index | > 99.5% | Analytical Standard |
| Isomer C (Heterotactic) | High | Refractive Index | > 99.5% | Banned under TMR SAS0126n |
References
-
RISCTOX Database. "1, 1, 1, 7 - Tetrachloro - 3, 5 - dimethyloctane - Substance Card". Trade Union priority list for REACH authorization. 1
-
Toyota Motor Corporation. "TOYOTA MANUFACTURING STANDARD TMR SAS0126n: Control method for substances of environmental concern". Toyota Supplier. 2
-
Boston University. "Telomerization of propene". OpenBU Institutional Repository. 4
-
Shubin, V. G., et al. "Structure of the products of radical telomerization of propylene by carbon tetrachloride". Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 1970.3
Sources
derivatization of "1,1,1,7-Tetrachloro-3,5-dimethyloctane" for analysis
An Application Note and Protocol Guide for the analytical derivatization of 1,1,1,7-Tetrachloro-3,5-dimethyloctane.
Executive Summary & Analytical Challenge
The compound 1,1,1,7-tetrachloro-3,5-dimethyloctane is a highly branched, short-chain polychlorinated alkane. Structurally, it is the n=3 telomer produced via the radical telomerization of propylene with carbon tetrachloride[1].
Analyzing highly chlorinated aliphatic chains presents a severe challenge in modern chromatography. These molecules lack chromophores, rendering Liquid Chromatography-Ultraviolet (LC-UV) detection ineffective. Furthermore, direct injection into a Gas Chromatography (GC) inlet at standard temperatures (250–280°C) induces extensive thermal dehydrohalogenation (loss of HCl). This thermal lability results in peak tailing, poor reproducibility, and Electron Impact (EI) mass spectra dominated by uninformative low-mass fragments rather than a stable molecular ion.
To achieve robust structural elucidation and trace quantification, derivatization is mandatory . This guide details two field-proven derivatization strategies:
-
Catalytic Hydrodechlorination for carbon skeleton profiling.
-
Chemoselective Hydrolysis and Esterification for functional group mapping and stable GC-MS quantification.
Strategy A: Carbon Skeleton Profiling via Catalytic Hydrodechlorination
Causality & Mechanism
To bypass the thermal instability of the C–Cl bonds, the analyte can be completely reduced to its parent alkane. Catalytic hydrodechlorination replaces all chlorine atoms with hydrogen, converting 1,1,1,7-tetrachloro-3,5-dimethyloctane into 3,5-dimethyloctane [2].
Why this approach? By stripping the halogens, the molecule is transformed into a highly stable, volatile hydrocarbon. This allows for unambiguous structural confirmation of the branched backbone using standard alkane retention indices (Kovats indices) and simplifies the mass spectrum to predictable hydrocarbon fragmentation patterns. While traditional methods use high-pressure H2 gas, utilizing Sodium Borohydride ( NaBH4 ) as a hydrogen donor with a Palladium on Carbon (Pd/C) catalyst allows for a safer, low-temperature reduction at ambient pressure[3].
Workflow for the catalytic hydrodechlorination of 1,1,1,7-tetrachloro-3,5-dimethyloctane.
Protocol A: Hydrodechlorination Workflow
Self-Validating System: Always run a reagent blank to ensure the Pd/C catalyst does not introduce hydrocarbon background contamination. Use d26 -dodecane as an internal standard to monitor extraction recovery.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 2.0 mL of hexane in a 10 mL pressure-resistant reaction vial. Spike with 10 µL of d26 -dodecane (100 µg/mL) as an internal standard[4].
-
Catalyst Addition: Add 10 mg of 5% Pd/C catalyst to the vial.
-
Reduction: Slowly add 2.0 mL of an aqueous solution of NaBH4 (0.5 M) to act as the hydrogen donor[3]. Seal the vial immediately with a PTFE-lined cap.
-
Incubation: Stir the biphasic mixture vigorously at 60°C for 2 hours.
-
Extraction & Cleanup: Cool the vial to room temperature. Extract the organic (hexane) layer. Pass the hexane phase through a micro-column of anhydrous sodium sulfate to remove residual water and catalyst particulates.
-
Analysis: Inject 1 µL of the concentrated hexane extract into the GC-MS (EI mode). Target the molecular ion of 3,5-dimethyloctane ( m/z 142) and primary fragments ( m/z 43, 57, 71).
Strategy B: Chemoselective Hydrolysis and Esterification
Causality & Mechanism
If retaining the structural information of the secondary chlorine is necessary, a chemoselective derivatization of the terminal trichloromethyl ( −CCl3 ) group is required. The 1,1,1 -trichloro moiety is uniquely susceptible to acid-catalyzed hydrolysis, converting it into a carboxylic acid (yielding 7-chloro-3,5-dimethyloctanoic acid).
Why this approach? Acidic hydrolysis is chosen over basic hydrolysis to prevent unwanted E2 elimination (dehydrohalogenation) at the secondary C7 chlorine. Following hydrolysis, the carboxylic acid is esterified using Boron Trifluoride ( BF3 ) in methanol. BF3 /MeOH is selected over diazomethane due to its superior safety profile and lack of explosive risk in routine lab environments. The resulting methyl 7-chloro-3,5-dimethyloctanoate is thermally stable and yields a strong McLafferty rearrangement ion ( m/z 74) in GC-MS, enabling highly specific trace quantification.
Chemoselective hydrolysis and esterification of the trichloromethyl group for GC-MS.
Protocol B: Hydrolysis and Methylation Workflow
-
Hydrolysis: Place 1.0 mg of the analyte in a heavy-walled glass ampoule. Add 1.0 mL of 90% Sulfuric Acid ( H2SO4 ). Seal the ampoule and heat at 100°C for 4 hours to drive the conversion of the −CCl3 group to −COOH .
-
Neutralization & Extraction: Cool the ampoule in an ice bath. Carefully open and pour the contents into 5.0 mL of ice-cold distilled water. Extract the aqueous mixture with 3 × 2 mL of diethyl ether. Combine the ether extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Esterification: Reconstitute the dried residue in 1.0 mL of BF3 -Methanol reagent (14% w/v). Cap tightly and heat at 60°C for 30 minutes.
-
Quenching: Cool the vial and add 1.0 mL of saturated aqueous NaCl solution to quench the reaction.
-
Final Extraction: Extract the methyl ester derivative with 2.0 mL of hexane. Dry the hexane layer over anhydrous sodium sulfate.
-
Analysis: Inject 1 µL into the GC-MS. Monitor for the McLafferty ion ( m/z 74) and the molecular ion minus methoxy fragment ( [M−OCH3]+ at m/z 189).
Data Presentation: Comparative Analytical Metrics
The table below summarizes the quantitative and qualitative shifts in analytical properties before and after the described derivatization workflows.
| Analytical Property | Intact Analyte | Derivative A (Hydrodechlorination) | Derivative B (Hydrolysis + Esterification) |
| Chemical Identity | 1,1,1,7-Tetrachloro-3,5-dimethyloctane | 3,5-Dimethyloctane | Methyl 7-chloro-3,5-dimethyloctanoate |
| Molecular Weight ( g/mol ) | 279.8 | 142.3 | 220.7 |
| Thermal Stability (GC Inlet) | Poor (Extensive dehydrohalogenation) | Excellent | Excellent |
| Primary GC-EI-MS Target Ions | m/z 117 ( CCl3+ ) | m/z 43, 57, 71, 142 ( M+ ) | m/z 74, 189 ( [M−OCH3]+ ) |
| Analytical Purpose | N/A (Direct analysis fails) | Carbon backbone confirmation | Trace quantification & functional group mapping |
References
-
[2],[4] Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography−Mass Spectrometry. Environmental Science & Technology (ACS Publications). URL:[Link]
-
[3] Low-temperature destructive hydrodechlorination of long-chain chlorinated paraffins to diesel and gasoline range hydrocarbons over a novel low-cost reusable ZSM-5@Al-MCM nanocatalyst. ResearchGate. URL:[Link]
-
[1] Structure of the products of radical telomerization of propylene by carbon tetrachloride. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (Springer). URL:[Link]
Sources
Application Note: 1,1,1,7-Tetrachloro-3,5-dimethyloctane as a Highly Specific Environmental Tracer for Industrial Effluents
Target Audience: Analytical Chemists, Environmental Researchers, and Ecotoxicologists Matrix: Complex Environmental Water and Sediment Technology: Solid Phase Extraction (SPE), Multilayer Silica Cleanup, GC-ECNI-MS
Introduction & Mechanistic Rationale
Short-Chain Chlorinated Paraffins (SCCPs, C10−C13 ) are ubiquitous industrial chemicals historically used as plasticizers, flame retardants, and metalworking fluids. Because commercial SCCP mixtures contain thousands of unresolvable isomers, tracking specific contamination sources in complex hydrological systems is notoriously difficult.
1,1,1,7-Tetrachloro-3,5-dimethyloctane (TCDMO) (CAS: 17977-23-0) presents a unique solution to this analytical bottleneck. Unlike random commercial mixtures, TCDMO is a highly specific, branched chlorinated aliphatic compound. It is generated as a distinct isomeric product during the radical telomerization of propylene with carbon tetrachloride[1].
Why use TCDMO as a tracer?
-
Source Specificity: Its presence is directly linked to specific synthetic pathways (polymer manufacturing and specialized cutting fluids), making it a high-fidelity marker for targeted industrial effluents. Due to its environmental persistence, it is strictly monitored in industrial supply chains, such as the Toyota Manufacturing Standard for banned and restricted substances[2].
-
Environmental Persistence: TCDMO is classified as a Persistent Organic Pollutant (POP)[3]. The steric hindrance provided by the 3,5-dimethyl groups, combined with the terminal 1,1,1-trichloro and 7-chloro moieties, imparts exceptional resistance to microbial degradation and hydrolysis. This allows it to act as a conservative tracer that does not rapidly degrade as it moves through groundwater or marine currents.
Analytical Workflow Visualization
To accurately quantify trace levels of TCDMO in environmental matrices, the sample must undergo rigorous cleanup to prevent matrix interference, followed by highly selective mass spectrometry.
Caption: Analytical workflow for the extraction, cleanup, and GC-ECNI-MS quantification of TCDMO.
Quantitative Analytical Parameters
Because traditional Electron Impact (EI) mass spectrometry causes excessive fragmentation of chlorinated paraffins, we utilize Electron Capture Negative Ionization (ECNI) . ECNI selectively ionizes electronegative halogens, preserving larger structural fragments (e.g., [M−Cl]− ) and drastically improving the Signal-to-Noise (S/N) ratio.
Table 1: GC-ECNI-MS Instrument Parameters
| Parameter | Specification / Setting |
| Column | DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium (Constant flow: 1.0 mL/min) |
| Reagent Gas (ECNI) | Methane ( CH4 ), Flow rate: 2.0 mL/min |
| Ion Source Temp | 150 °C (Low temp minimizes thermal degradation of TCDMO) |
| Injection Mode | Pulsed Splitless (250 °C) |
| Target Ions (m/z) | 243.0, 245.0 (Isotopic cluster for [M−Cl]− ) |
Table 2: Method Validation Metrics
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Spike Recovery (%) | Precision (RSD, %) |
| Surface Water | 0.5 ng/L | 1.5 ng/L | 88 - 94% | 4.2% |
| Sediment | 2.0 ng/g (dw) | 6.5 ng/g (dw) | 82 - 89% | 6.1% |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of a surrogate standard prior to extraction ensures that any loss during sample preparation is mathematically accounted for in the final quantification.
Phase 1: Sample Preparation & Extraction
-
Surrogate Addition: Spike 1.0 L of filtered environmental water with 10 ng of 13C -labeled SCCP surrogate.
-
Causality: Adding the surrogate before extraction allows it to undergo the exact same physical and chemical stresses as the native TCDMO, ensuring that the final calculated recovery is a true reflection of method efficiency.
-
-
Solid Phase Extraction (SPE): Pass the water sample through a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge at a flow rate of 5 mL/min.
-
Causality: TCDMO is highly hydrophobic (similar to other chlorinated octanes[4]). The polymeric sorbent in the HLB cartridge effectively traps non-polar chlorinated aliphatics while allowing polar inorganic salts to pass through.
-
-
Elution: Elute the cartridge with 10 mL of Hexane:Dichloromethane (1:1, v/v).
Phase 2: Multilayer Silica Gel Cleanup
-
Column Preparation: Pack a glass column from bottom to top with: glass wool, 1 g neutral silica, 2 g basic silica, 1 g neutral silica, 4 g acidic silica (44% H2SO4 , w/w), 1 g neutral silica, and 2 g anhydrous sodium sulfate.
-
Sample Loading & Elution: Load the SPE extract onto the column and elute with 20 mL of Hexane.
-
Causality: Environmental matrices contain high levels of aliphatic lipids and humic acids. If not removed, these compounds co-elute with TCDMO and cause severe ion suppression in the MS source. The acidic silica layer oxidizes lipids, while the basic layer neutralizes acidic interferences. Hexane is non-polar enough to elute TCDMO while leaving polar contaminants trapped on the silica.
-
Phase 3: Concentration & GC-ECNI-MS Analysis
-
Nitrogen Blowdown: Concentrate the eluate to exactly 100 µL under a gentle stream of high-purity nitrogen at room temperature.
-
Causality: Applying heat during blowdown can cause volatilization losses of C10 chlorinated compounds. Room temperature evaporation preserves the tracer.
-
-
Internal Standard Addition: Add 10 ng of ϵ -HCH (epsilon-hexachlorocyclohexane) as an internal standard just before injection.
-
Causality: The internal standard corrects for minor variations in GC injection volume and mass spectrometer response fluctuations.
-
-
Injection: Inject 1 µL into the GC-ECNI-MS using the parameters outlined in Table 1.
Data Interpretation & Tracer Validation
To validate TCDMO as a tracer in your specific study area:
-
Calculate the Tracer Ratio: Compare the concentration of TCDMO to total SCCPs in the sample. A consistent TCDMO/Total-SCCP ratio along a hydrological gradient confirms the conservative nature of the tracer.
-
Isotopic Confirmation: Always verify the presence of TCDMO by checking the ratio of the m/z 243.0 and 245.0 ions. The ratio must match the theoretical isotopic distribution of a molecule containing three chlorine atoms (since one is lost to form the [M−Cl]− ion). A deviation of more than 15% indicates a co-eluting matrix interference.
Sources
Technical Support Center: Purification of 1,1,1,7-Tetrachloro-3,5-dimethyloctane
Welcome to the technical support guide for the purification of 1,1,1,7-Tetrachloro-3,5-dimethyloctane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying highly-substituted polychlorinated alkanes (PCAs). The unique structure of this molecule presents specific challenges, from managing a multitude of isomers to preventing thermal degradation. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for 1,1,1,7-Tetrachloro-3,5-dimethyloctane and related compounds.
Q1: What are the primary challenges I should anticipate when purifying 1,1,1,7-Tetrachloro-3,5-dimethyloctane?
A1: The purification of this molecule is inherently complex due to several factors. Firstly, the synthesis, likely involving free-radical chlorination, is often not perfectly selective, leading to a complex mixture of constitutional and stereoisomers that are difficult to separate.[1] Secondly, polychlorinated alkanes can be thermally labile, risking decomposition through dehydrochlorination at elevated temperatures, such as during distillation.[2] Finally, residual starting materials and reaction by-products, like chlorinated olefins, can co-elute with the target compound in standard chromatographic systems.[3]
Q2: Which purification technique is the best starting point for a crude reaction mixture?
A2: For most polychlorinated alkanes, adsorption column chromatography is the most effective initial purification technique.[4] It is generally preferred over distillation due to the thermal sensitivity of many chlorinated hydrocarbons.[2] Normal-phase chromatography using silica gel or Florisil can effectively separate the target compound from more polar impurities and some less-chlorinated by-products.
Q3: How does the high degree of chlorination affect the molecule's properties and the purification strategy?
A3: The four chlorine atoms, particularly the trichloromethyl group at the C1 position, significantly increase the molecule's molecular weight and polarity compared to its parent alkane. This increased polarity dictates the choice of chromatographic conditions (e.g., requiring a more polar mobile phase in normal-phase chromatography). However, the molecule is still considered non-polar to moderately polar overall, making it suitable for normal-phase systems.[5] The high chlorine content also makes the molecule highly responsive to an Electron Capture Detector (ECD) in Gas Chromatography (GC), which is a key advantage for purity analysis.[6]
Q4: Are there specific storage recommendations to maintain the purity of the final product?
A4: Yes. To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment.[7] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to minimize the risk of slow decomposition.
Section 2: Troubleshooting Purification Challenges
This guide provides solutions to specific problems you may encounter during your purification workflow.
Chromatography Issues
Problem: My purified fractions still show multiple, closely-eluting peaks on GC-MS analysis.
-
Probable Cause: You are likely observing constitutional isomers or stereoisomers. Free-radical chlorination of a branched alkane like 3,5-dimethyloctane is not highly selective, leading to chlorination at different positions on the carbon backbone.[1] Furthermore, the target molecule has chiral centers (C3, C5, and C7), meaning multiple diastereomers can exist, which may have slightly different chromatographic retention times.
-
Solution Strategy:
-
Optimize Chromatography: Achieving baseline separation of isomers is extremely challenging. Try using a high-resolution capillary GC column (e.g., a long, narrow-bore column like a 60m x 0.25mm) and a slow temperature ramp program to maximize separation.
-
Change Stationary Phase: If normal-phase silica gel is insufficient, consider alternative adsorbents. Florisil has shown good performance in purifying polychlorinated alkanes.[4] Alternatively, reversed-phase chromatography, which separates based on hydrophobicity, may offer a different selectivity profile.[5]
-
Accept Isomeric Mixture: For many applications, an isolated mixture of isomers may be acceptable. Use techniques like NMR and high-resolution mass spectrometry (HRMS) to confirm that the impurities are indeed isomers of the target molecule and not structurally different compounds.
-
Problem: The compound appears to be degrading on the silica gel column, leading to low recovery.
-
Probable Cause: While less common at room temperature than with heating, some highly substituted or sterically hindered chlorinated alkanes can undergo dehydrochlorination on acidic surfaces. Standard silica gel is slightly acidic.
-
Solution Strategy:
-
Neutralize the Stationary Phase: Use deactivated or neutral silica gel. You can prepare this by washing standard silica gel with a dilute solution of a tertiary amine (like triethylamine) in your mobile phase, followed by extensive flushing with the mobile phase alone.
-
Switch to a Different Adsorbent: Use a more neutral adsorbent like Florisil or alumina (neutral grade).[4]
-
Minimize Contact Time: Perform flash chromatography rather than traditional gravity chromatography to reduce the time the compound spends on the column.
-
Distillation & Stability Issues
Problem: I observe charring or discoloration, and the final product is impure after attempting vacuum distillation.
-
Probable Cause: This is a classic sign of thermal decomposition. Polychlorinated alkanes, especially those with tertiary or secondary chlorines, can eliminate hydrogen chloride (HCl) at elevated temperatures to form alkenes.[2] This process can be autocatalytic.
-
Solution Strategy:
-
Avoid Distillation: If possible, rely solely on chromatographic methods for purification.
-
Use High Vacuum: If distillation is necessary, use the highest vacuum possible (e.g., <0.1 mmHg) to lower the boiling point to the absolute minimum temperature.
-
Short-Path Distillation: Employ a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.
-
Add a Stabilizer: Consider adding a small amount of a non-volatile, acid-scavenging compound, such as powdered potassium carbonate, to the distillation flask to neutralize any HCl that forms.
-
General Impurity Problems
The following table summarizes common impurities and recommended troubleshooting approaches.
| Impurity Type | Likely Origin | Identification Method | Recommended Purification Strategy |
| Isomers | Non-selective free-radical synthesis | GC-MS, HRMS, NMR | High-resolution chromatography; may be inseparable |
| Dehydrochlorination Products | Thermal stress (distillation) or acidic conditions | GC-MS (look for M-36 peaks), NMR (alkene signals) | Avoid high temperatures; use neutral chromatography |
| Unreacted Starting Material | Incomplete reaction | GC-MS, NMR | Column chromatography (elutes earlier than product) |
| Chlorinated Olefins | Side-reaction during synthesis | GC-MS, HRMS | Adsorption chromatography on Florisil or silica[3] |
Section 3: Experimental Protocols & Workflows
Workflow for Purification and Analysis
The following diagram outlines a recommended workflow for purifying 1,1,1,7-Tetrachloro-3,5-dimethyloctane from a crude reaction mixture.
Caption: General purification workflow for 1,1,1,7-Tetrachloro-3,5-dimethyloctane.
Protocol 1: Purification by Adsorption Chromatography
This protocol is a standard method for purifying polychlorinated alkanes.[3][4]
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (aim for a sample-to-adsorbent mass ratio of 1:50 to 1:100).
-
Plug the bottom with glass wool and add a thin layer of sand.
-
Prepare a slurry of Florisil or neutral silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and gently tap to ensure even packing without air bubbles. Add another layer of sand on top of the adsorbent bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexanes).
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by slowly introducing a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Collect fractions systematically.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1,1,1,7-Tetrachloro-3,5-dimethyloctane.
-
Section 4: Purity Assessment and Analytical Methods
Confirming the purity and identity of the final product is a critical, self-validating step of any purification protocol.
Q: What is the best analytical method to confirm the purity of my final product?
A: A combination of techniques is recommended for comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this application. Use a high-resolution capillary column to separate isomers. The mass spectrum will confirm the molecular weight and fragmentation pattern, helping to distinguish the product from impurities. Electron Capture Negative Ionization (ECNI) is particularly sensitive for polychlorinated compounds and can provide enhanced molecular ion signals.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation. It can verify the presence of the dimethyloctane backbone and help identify isomeric impurities or decomposition products (e.g., the appearance of vinyl proton signals would indicate dehydrochlorination).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile compounds, LC-MS can also be used, especially for analyzing potential non-volatile impurities.[9]
-
Elemental Analysis: This technique can confirm the correct carbon, hydrogen, and chlorine ratio in the final product, providing strong evidence of bulk purity.
Troubleshooting Purity Analysis
The following diagram illustrates a decision tree for troubleshooting unexpected results during purity analysis.
Caption: Decision tree for troubleshooting analytical purity results.
References
- Tomy, G. T., Stern, G. A., Muir, D. C. G., Fisk, A. T., & Westmore, J. B. (2000). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. PubMed,
- Tomy, G. T., et al. (2000). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis.
- BenchChem. (2025).
- BenchChem. (n.d.).
- Muir, D., & Yuan, B. (2019). Methods for Trace Analysis of Short-, Medium-, and Long-chain Chlorinated Paraffins: Critical Review and Recommendations.
- Zitko, V. (1974). Confirmation of chlorinated paraffins by dechlorination. Fisheries and Marine Service, Environment Canada,
- Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Gcms.cz,
- Pergantis, S. A., et al. (2025).
- Schouten, I., et al. (2021).
- Szymański, D., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- Berg, M., et al. (2024). Levels of polychlorinated alkanes in food samples from the Swedish Market Basket Study 2022. Diva-portal.org,
Sources
- 1. Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support & Troubleshooting Portal: 1,1,1,7-Tetrachloro-3,5-dimethyloctane (TCDMO)
Welcome to the TCDMO Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling, stability, and analytical challenges associated with 1,1,1,7-Tetrachloro-3,5-dimethyloctane.
TCDMO is a highly specific polychlorinated aliphatic hydrocarbon synthesized via the radical telomerization of propylene with carbon tetrachloride [3]. Because its carbon backbone and halogen distribution closely mimic segments of polyvinyl chloride (PVC), it is widely utilized as a model system for studying stereochemical configurations and polymer degradation mechanisms [1]. However, its multiple stereocenters (e.g., 3R, 5R, 7R, and heterotactic forms) and dense halogenation make it highly susceptible to artifactual degradation during routine experimental workflows.
Part 1: Stability & Storage FAQs
Q1: Why does my TCDMO standard show baseline degradation over time, and what are the optimal storage conditions? A: TCDMO must be stored in amber, silanized glass vials at -20°C under an strictly inert atmosphere (Argon or Nitrogen). Causality & Expert Insight: The 1,1,1-trichloromethyl group is highly vulnerable to photolytic homolytic cleavage. Exposure to ambient laboratory UV light initiates a radical chain reaction, leading to the formation of trichloromethyl radicals and subsequent oxidative degradation [3]. Furthermore, standard borosilicate glass contains slightly alkaline surface silanol groups that slowly catalyze dehydrochlorination. Silanization neutralizes these active sites, creating a self-validating storage system where baseline purity remains >99% over extended periods.
Q2: How do the different stereoisomers (e.g., d,l,l vs. d,d,d) affect the chemical stability of the compound? A: Stereochemistry directly dictates the activation energy required for thermal degradation. Causality & Expert Insight: TCDMO exists in multiple diastereomeric forms[2]. In E2 elimination reactions (the primary thermal degradation pathway), the leaving groups (H and Cl) must adopt an anti-periplanar conformation. Certain diastereomers of TCDMO face severe steric hindrance from the 3,5-dimethyl groups when rotating into this reactive conformation. Consequently, heterotactic isomers often exhibit higher thermal stability compared to their isotactic counterparts [1].
Part 2: Troubleshooting Experimental Issues
Q3: During high-temperature reactions (>150°C), I am observing unexpected acidification of my solvent. What is happening? A: You are observing thermal dehydrochlorination, a classic "unzipping" degradation pathway typical of PVC-like structures. Causality & Mitigation: At elevated temperatures, TCDMO loses HCl to form a polyene structure. This is an autocatalytic process; the released HCl further catalyzes the degradation of intact TCDMO molecules. To mitigate this, introduce an acid scavenger—such as epoxidized soybean oil or a hindered amine light stabilizer (HALS)—into your reaction matrix. This neutralizes the HCl immediately upon formation, breaking the autocatalytic loop.
Q4: My GC-MS chromatogram shows multiple closely eluting peaks and a broad baseline hump, even though my NMR indicates a pure sample. Is my sample impure? A: Your sample is likely pure, but it is undergoing thermal degradation and stereoisomeric separation within the GC injector port. Causality & Mitigation: High inlet temperatures (e.g., 250°C) induce instantaneous flash dehydrochlorination of TCDMO before it even reaches the column. Furthermore, the multiple closely eluting peaks are often the separated, intact diastereomers of TCDMO (e.g., 3R,5R,7R vs. 3R,5S,7R) [4]. Self-Validating Solution: Perform a cold-on-column (COC) injection or lower the inlet temperature to 180°C. If the broad hump disappears and the peaks consolidate or sharpen, the issue was definitively inlet-induced thermal degradation.
Part 3: Experimental Protocols
Protocol: Controlled Thermal Degradation and HCl Evolution Assay
Purpose: To quantify the thermal stability of specific TCDMO batches and evaluate the efficacy of acid scavengers. This protocol is self-validating via a continuous titration feedback loop.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50.0 mg of TCDMO in 10 mL of a high-boiling, inert solvent (e.g., 1,2,4-trichlorobenzene) inside a two-neck round-bottom flask.
-
Apparatus Setup: Equip the flask with a reflux condenser and a subsurface inert gas (N₂) sparge tube.
-
Acid Trapping (The Validation Loop): Connect the exhaust of the condenser to a trap containing exactly 50.0 mL of standardized 0.01 M NaOH solution with a phenolphthalein indicator.
-
Thermal Stress: Heat the flask to 170°C using a precisely controlled, pre-heated oil bath.
-
Continuous Monitoring: As TCDMO degrades, the sparging N₂ carries the evolved HCl gas directly into the NaOH trap.
-
Quantification: Record the exact time required for the indicator to turn colorless. Back-titrate the remaining NaOH with 0.01 M HCl to calculate the exact moles of HCl evolved per minute.
-
Control Validation: Run a parallel blank (solvent only) to ensure no background acidity from the solvent is skewing the kinetic data.
Part 4: Quantitative Data Summary
Table 1: Degradation Kinetics and Stability Profile of TCDMO under Stress Conditions
| Stress Condition | Primary Degradation Mechanism | Kinetic Half-Life (Est.) | Primary Degradants | Mitigation Strategy |
| Thermal (>150°C) | Dehydrochlorination (E2/E1cb) | < 2 hours | Polyenes, HCl gas | Acid scavengers (e.g., epoxides) |
| Photolytic (UV <300nm) | Homolytic C-Cl Cleavage | < 12 hours | Trichloromethyl radicals | Amber glassware, Ar/N₂ atmosphere |
| Alkaline (pH >10) | Base-catalyzed Elimination | < 45 minutes | Alkenes, Chloride salts | Neutral buffering, avoid strong bases |
| GC Injector (250°C) | Flash Dehydrochlorination | Milliseconds | Multiple artifact peaks | Cold-on-column (COC) injection |
Part 5: Visualization of Degradation Pathways
Fig 1: Mechanistic pathways of TCDMO degradation under thermal and photolytic stress.
Part 6: References
-
Title: Diastereomeric equilibration of the dichloropentanes. A model system for poly(vinyl chloride). Source: Journal of the American Chemical Society (1968) URL: [Link]
-
Title: Relative configurations of racemic diastereomeric modifications of 1,1,1,7-tetrachloro-3,5-dimethyloctane. Source: Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1970) URL: [Link]
-
Title: Structure of the products of radical telomerization of propylene by carbon tetrachloride. Source: Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1968) URL: [Link]
-
Title: TOYOTA MANUFACTURING STANDARD - Control method for substances of environmental concern. Source: Toyota Supplier (Banned & Monitored Substances List) URL: [Link]
Technical Support Center: Resolving NMR Signal Overlap in 1,1,1,7-Tetrachloro-3,5-dimethyloctane
Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling with severe 1H NMR signal overlap in complex, flexible aliphatic chains—specifically focusing on the diastereomeric mixtures of 1,1,1,7-tetrachloro-3,5-dimethyloctane .
Due to its multiple stereocenters (C3, C5, C7) and flexible backbone, this molecule presents a worst-case scenario for spectral crowding. Below, we provide the theoretical causality, diagnostic workflows, and self-validating experimental protocols required to disentangle these spectra.
Diagnostic Troubleshooting Workflow
When standard 1D 1H NMR at 400–600 MHz in CDCl3 fails to resolve the aliphatic multiplets, follow this systematic escalation pathway:
Workflow for resolving NMR signal overlap in complex diastereomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: Why do the 1H NMR signals of 1,1,1,7-tetrachloro-3,5-dimethyloctane overlap so severely in CDCl3 ? A1: The molecule is typically synthesized via radical telomerization, yielding a mixture of multiple diastereomers. Because the aliphatic backbone ( CH2 and CH groups) lacks strong, localized electron-withdrawing groups near the center, the chemical environments of the C3 and C5 methyl groups across different diastereomers are nearly identical. Furthermore, extensive homonuclear scalar coupling ( JHH ) between the diastereotopic CH2 protons and adjacent CH protons broadens the signals into complex, overlapping multiplets spanning the 1.0–2.5 ppm region.
Q2: How does changing the solvent to Benzene- d6 ( C6D6 ) physically separate the signals? A2: This leverages the Aromatic Solvent-Induced Shift (ASIS) . Unlike CDCl3 , benzene molecules transiently coordinate with the strong dipole moments of the molecule's C-Cl bonds (specifically the terminal CCl3 and C7-Cl groups). The magnetic anisotropy of the benzene ring's π -electron cloud differentially shields or deshields specific protons depending on their spatial orientation relative to the transient complex [2]. This anisotropic effect induces differential chemical shifts ( Δδ ), effectively pulling overlapping diastereomeric signals apart.
Q3: What is the mechanistic advantage of Pure Shift NMR over simply moving to a higher-field magnet (e.g., 800 MHz)? A3: While a higher magnetic field increases chemical shift dispersion, it does not eliminate JHH multiplet splitting. Pure Shift NMR (such as the PSYCHE sequence) uses low-flip-angle swept-frequency pulses to selectively refocus and suppress 1H−1H scalar couplings [1]. This collapses complex multiplets into sharp singlets. By removing the J -coupling width from the spectrum, Pure Shift NMR can increase effective resolution by up to an order of magnitude, allowing for precise integration of diastereomeric ratios that would otherwise remain buried [3][4].
Experimental Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Optimization
Objective: Induce differential shielding to separate overlapping aliphatic methyl and methylene signals.
-
Sample Preparation: Evaporate the existing CDCl3 solvent from your 1,1,1,7-tetrachloro-3,5-dimethyloctane sample under a gentle stream of N2 gas.
-
Solvent Exchange: Redissolve 10–15 mg of the analyte in 0.6 mL of anhydrous Benzene- d6 ( C6D6 ). Ensure the NMR tube is sealed tightly to prevent solvent evaporation.
-
Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K.
-
Titration (Optional): If resolution is partially improved but incomplete, prepare a mixed solvent system. Add CDCl3 to the C6D6 sample in 10% increments. The chemical shifts of the diastereomers will move linearly but at different rates. Plotting chemical shift vs. solvent ratio allows you to extrapolate the exact chemical shifts of overlapping peaks.
Protocol 2: PSYCHE Pure Shift NMR Acquisition
Objective: Collapse homonuclear multiplets into singlets to quantify diastereomeric ratios.
-
Hardware Verification: Ensure your spectrometer is equipped with a gradient probe capable of delivering high-quality pulsed field gradients (PFGs), which are mandatory for the PSYCHE (Pure Shift Yielded by CHirp Excitation) sequence.
-
Parameter Setup:
-
Load the psyche pulse sequence from the spectrometer library.
-
Set the chirp pulse duration to 15–30 ms and the sweep width to 10 kHz to ensure broadband decoupling.
-
Set the flip angle of the chirp pulses to a low value (typically β≈15∘−20∘ ) to balance sensitivity and spectral purity [4].
-
-
Acquisition: Run the pseudo-2D experiment. The sequence acquires data in chunks (t1 increments) where J -evolution is refocused.
-
Processing: Use covariance processing or standard 1D projection to reconstruct the data chunk-by-chunk. The resulting 1D spectrum will feature pure singlets for the C3 and C5 methyl groups, allowing for direct integration to determine the exact ratio of the racemic diastereomers.
Quantitative Data Presentation
The table below summarizes the expected resolution gains when applying these troubleshooting techniques to complex aliphatic diastereomers.
| Analytical Technique | Overlap State ( CH3 region) | Multiplet Width (Hz) | Effective Resolution Gain | Primary Limitation |
| Standard 1D 1H ( CDCl3 ) | Severe Overlap | 15 - 25 Hz | Baseline (1x) | JHH coupling obscures Δδ |
| ASIS 1D 1H ( C6D6 ) | Partial / Full Resolution | 15 - 25 Hz | ~2x to 3x | Highly dependent on molecular dipoles |
| Pure Shift NMR (PSYCHE) | Full Resolution | < 2 Hz (Singlets) | > 10x | Lower absolute sensitivity (S/N) |
| 2D HSQC-TOCSY | Full Resolution (2D) | N/A (Spread in F1) | > 15x | Long acquisition times |
References
-
Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis Analytical Chemistry (ACS Publications) URL:[Link]
-
A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns Molecules (MDPI) URL:[Link]
-
Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis Chemical Communications (RSC Publishing) URL:[Link]
Comparative Analysis of 1,1,1,7-Tetrachloro-3,5-dimethyloctane vs. Standard Chlorinated Alkanes: Synthesis, Properties, and Environmental Profiling
As drug development professionals and environmental researchers increasingly scrutinize halogenated hydrocarbons, understanding the structural nuances between specific synthesized chlorinated alkanes and complex industrial mixtures is critical. 1,1,1,7-Tetrachloro-3,5-dimethyloctane (CAS: 17977-23-0) serves as a fascinating comparative model. Unlike simple chlorinated solvents or randomly chlorinated Short-Chain Chlorinated Paraffins (SCCPs), this compound is a highly specific, branched polychlorinated alkane produced via radical telomerization.
This guide objectively compares the physicochemical performance, synthesis mechanisms, and analytical profiling of 1,1,1,7-tetrachloro-3,5-dimethyloctane against other prominent chlorinated alkanes, providing actionable experimental methodologies for researchers in the field.
Mechanistic Origins: Controlled Telomerization vs. Random Chlorination
The fundamental difference between 1,1,1,7-tetrachloro-3,5-dimethyloctane and standard SCCPs lies in their synthesis. SCCPs are generated by the non-specific, UV-irradiated chlorination of straight-chain alkanes (C10–C13), resulting in thousands of positional isomers.
Conversely, 1,1,1,7-tetrachloro-3,5-dimethyloctane is synthesized via the radical telomerization of propylene using carbon tetrachloride ( CCl4 ) as the telogen [1]. This controlled chain-growth reaction yields specific telomers ( n=1,2,3... ). The n=3 telomer specifically forms 1,1,1,7-tetrachloro-3,5-dimethyloctane. Because propylene addition creates chiral centers at the C3 and C5 positions, the resulting product exists as racemates of two possible diastereoisomers [1].
Figure 1: Radical telomerization pathway of propylene and CCl4 yielding diastereoisomeric products.
Physicochemical Properties & Comparative Data
The structural branching of 1,1,1,7-tetrachloro-3,5-dimethyloctane significantly alters its intermolecular forces. Branched-chain alkanes possess a smaller surface area compared to straight-chain analogs, leading to less efficient molecular packing and weaker London dispersion forces [2]. However, the presence of the bulky, highly electronegative trichloromethyl ( −CCl3 ) group anchors the molecule, driving up its boiling point and lipophilicity compared to lighter alkanes.
Table 1: Comparative Physicochemical Profile
| Property / Feature | 1,1,1,7-Tetrachloro-3,5-dimethyloctane | 1,1,1-Trichloroethane | Typical SCCP Mixture (C10-C13) |
| Structure Type | Branched, specific diastereoisomers | Straight-chain, simple | Straight-chain, complex random mixture |
| Chlorine Distribution | Terminal (1,1,1) and internal (7) | Terminal only (1,1,1) | Randomly distributed along the chain |
| Molecular Packing | Low efficiency (due to methyl branches) | High efficiency | Variable (dependent on chlorination degree) |
| Analytical Resolution | High (distinct NMR/GC peaks) | High (single sharp peak) | Low (broad unresolved chromatographic hump) |
| Regulatory Status | Restricted (POPs / Toyota Standard) [3][4] | Banned (Ozone Depleting) | Restricted (Stockholm Convention POPs) |
Experimental Protocols: Analytical Profiling Workflow
To objectively compare these compounds in a laboratory setting, researchers must utilize a self-validating analytical system. Because 1,1,1,7-tetrachloro-3,5-dimethyloctane is a defined molecule, it can be structurally elucidated using Nuclear Quadrupole Resonance (NQR) and Proton Magnetic Resonance (PMR) [1]—techniques that fail on the unresolved mixtures of SCCPs.
Protocol: Isolation and Stereochemical Elucidation
Objective: Isolate the n=3 telomer from a crude propylene/CCl4 reaction mixture and confirm its stereochemistry.
Step 1: Fractional Distillation (Isolation)
-
Action: Subject the crude telomerization mixture to vacuum fractional distillation.
-
Causality: Telomers differ by exactly one propylene unit (42.08 g/mol ). This significant mass difference translates to distinct boiling points, allowing the n=3 fraction (1,1,1,7-tetrachloro-3,5-dimethyloctane) to be cleanly separated from the n=1 , n=2 , and n=4 byproducts.
Step 2: GC-ECD/MS Analysis (Quantification & Mass Confirmation)
-
Action: Inject the isolated fraction into a Gas Chromatograph equipped with an Electron Capture Detector (ECD) and a Mass Spectrometer (MS) in parallel. Use a non-polar capillary column (e.g., DB-5).
-
Causality: The ECD is highly selective and sensitive to electronegative halogens, providing a robust quantitative signal for the polychlorinated compound. The MS (Electron Impact mode) will show a characteristic fragmentation pattern, specifically the loss of the CCl3 group ( m/z 117/119/121), validating the terminal trichloromethyl structure.
Step 3: PMR and NQR Spectroscopy (Stereochemical Profiling)
-
Action: Dissolve the purified fraction in CDCl3 and acquire a 1H-NMR (PMR) spectrum. Follow with NQR spectroscopy targeting the 35Cl nuclei.
-
Causality: The chiral centers at C3 and C5 result in distinct magnetic environments for the protons and chlorine atoms depending on the spatial arrangement. PMR will reveal the splitting patterns of the methyl groups, while NQR will precisely identify the racemates of the two possible diastereoisomers based on the electric field gradient around the chlorine nuclei [1].
Figure 2: Self-validating analytical workflow for chlorinated telomer structural elucidation.
Environmental and Regulatory Context
While 1,1,1,7-tetrachloro-3,5-dimethyloctane is a marvel of controlled polymer chemistry, its environmental profile mirrors that of highly restricted industrial chemicals. Due to the stability of the C-Cl bonds and its high lipophilicity, it resists environmental degradation.
Consequently, it is tracked in major toxicological databases. The compound is explicitly listed in the RISCTOX database under Persistent Organic Pollutants (POPs) and Short-Chained Chlorinated Paraffins (SCCPs) [3]. Furthermore, it is heavily regulated in industrial manufacturing, appearing on the Toyota Manufacturing Standard restricted substances list to prevent environmental pollution by hazardous indirect materials [4]. When developing new halogenated drug delivery vehicles or polymer intermediates, researchers must weigh these persistent bioaccumulative traits against the compound's synthetic utility.
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Structure of the products of radical telomerization of propylene by carbon tetrachloride. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1968). Available at:[Link]
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Properties and Trends of Organic Compounds. Student Academic Success, Monash University. Available at:[Link]
-
RISCTOX: Persistent Organic Pollutants (POPs). ISTAS. Available at:[Link]
-
TOYOTA MANUFACTURING STANDARD. Toyota Supplier. Available at:[Link]
A Comparative Guide to the Synthesis of Polychlorinated Alkanes: A Case Study on 1,1,1,7-Tetrachloro-3,5-dimethyloctane
Introduction
Polychlorinated alkanes (PCAs) are compounds of significant interest in various fields, including as intermediates in chemical synthesis and for studies in environmental and materials science. The specific substitution pattern of chlorine atoms on an alkane backbone dictates the molecule's physical and chemical properties. This guide provides a comparative analysis of synthetic methodologies for producing polychlorinated alkanes, with a focus on the challenging target molecule, 1,1,1,7-tetrachloro-3,5-dimethyloctane.
A survey of the chemical literature reveals a notable absence of established protocols for the direct synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane. Its unique substitution pattern, with a trichloromethyl group at the terminus and an isolated chlorine atom at the C-7 position, suggests that its synthesis would likely require a multi-step, non-trivial sequence of reactions.
Therefore, this guide will take a dual approach. First, we will propose and analyze a plausible, albeit hypothetical, multi-step synthetic route to the target molecule, grounded in well-established organic reactions. Second, we will compare this proposed pathway to more common and direct methods for synthesizing polychlorinated alkanes, such as the free-radical addition of carbon tetrachloride to alkenes, which typically yields vicinal tetrachloroalkanes. This comparative approach will provide researchers with both a potential solution for a novel target and a broader understanding of the strategic choices involved in the synthesis of this class of compounds.
Proposed Multi-Step Synthesis of 1,1,1,7-Tetrachloro-3,5-dimethyloctane
The proposed synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane is a multi-step sequence that involves the initial construction of a functionalized 3,5-dimethyloctane backbone, followed by the sequential introduction of the required chlorine atoms. This strategy allows for precise control over the position of chlorination, which is crucial for obtaining the desired isomer.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection strategy that traces back to simpler, commercially available starting materials. The C-7 chlorine can be introduced via chlorination of a corresponding alcohol, and the 1,1,1-trichloro group can be formed from a terminal carboxylic acid. The carbon skeleton can be assembled using standard carbon-carbon bond-forming reactions.
Experimental Workflow: A Hypothetical Protocol
The following is a proposed, non-validated, multi-step synthesis for 1,1,1,7-tetrachloro-3,5-dimethyloctane. Each step is based on well-established chemical transformations.
Step 1: Synthesis of 3,5-dimethylheptan-1-ol This intermediate can be prepared via a multi-step process starting from commercially available reagents.
Step 2: Conversion to 1-bromo-3,5-dimethylheptane The alcohol is converted to a bromide, a good leaving group for the subsequent chain extension.
Step 3: Grignard Reaction and Carboxylation to yield 3,5-dimethyloctanoic acid A Grignard reagent is formed from the bromide and reacted with carbon dioxide to introduce the carboxylic acid functionality at the terminus of the chain.
Step 4: Hunsdiecker-type reaction to form 1,1,1-trichloro-3,5-dimethyloctane A modified Hunsdiecker reaction using carbon tetrachloride as both the reactant and solvent could potentially achieve this transformation.
Step 5: Selective free-radical chlorination at C-7 The final step involves the selective chlorination of the C-7 position. This is a challenging step, as free-radical chlorination of alkanes can often lead to a mixture of products.[1][2] However, the presence of the electron-withdrawing trichloromethyl group may influence the regioselectivity of the reaction.
Comparative Analysis of Synthetic Methods for Polychlorinated Alkanes
While the multi-step synthesis outlined above offers a high degree of control, it is also labor-intensive and may result in a low overall yield. For many applications, more direct methods of producing polychlorinated alkanes are preferred. The most common of these is the free-radical addition of polychloromethanes to alkenes.
Method 1: Free-Radical Addition of Carbon Tetrachloride to Alkenes
This method is a well-established and efficient way to produce 1,1,1,3-tetrachloroalkanes.[3] The reaction is typically initiated by peroxides and proceeds via a chain mechanism.[4][5]
Mechanism: The reaction is initiated by the homolytic cleavage of a peroxide initiator, which then abstracts a chlorine atom from carbon tetrachloride to generate a trichloromethyl radical (•CCl3). This radical then adds to the alkene at the less substituted carbon to form a more stable secondary radical. This intermediate then abstracts a chlorine atom from another molecule of carbon tetrachloride to yield the final product and propagate the chain.
Application to a Branched Alkene: If we were to apply this reaction to a branched alkene such as 3,5-dimethyl-1-hexene, the expected product would be 1,1,1-trichloro-2-chloro-3,5-dimethylheptane, not the 1,1,1,7-tetrachloro isomer. This highlights the regioselectivity of the reaction and its limitations for producing the specific target of this guide.
Method 2: Direct Photochemical Chlorination of Alkanes
The direct chlorination of alkanes using chlorine gas and UV light is another common method for producing polychlorinated alkanes. However, this method generally lacks selectivity and often produces a complex mixture of chlorinated isomers, making the isolation of a single, pure product challenging.[1]
Advantages and Disadvantages of Different Synthetic Routes
| Method | Proposed Multi-Step Synthesis | Free-Radical Addition of CCl4 | Direct Photochemical Chlorination |
| Plausibility for Target | High (in theory) | Low | Very Low |
| Selectivity | High | High (for 1,1,1,3-isomers) | Low |
| Number of Steps | Multiple | One | One |
| Potential Yield | Low (overall) | Moderate to High | Variable (product mixture) |
| Purification | Challenging at each step | Relatively straightforward | Very Challenging |
| Key Advantage | Precise control of structure | Direct and efficient | Simple setup |
| Key Disadvantage | Lengthy and requires optimization | Limited to specific isomers | Poor selectivity |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Addition of Carbon Tetrachloride to an Alkene
This is a general, illustrative protocol and should be adapted and optimized for specific substrates.
-
To a solution of the alkene (1.0 eq) in carbon tetrachloride (used as both reactant and solvent) is added a radical initiator such as benzoyl peroxide (0.05 - 0.1 eq).
-
The reaction mixture is heated to reflux under an inert atmosphere for several hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the excess carbon tetrachloride is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the 1,1,1,3-tetrachloroalkane.
Visualizations
Proposed Synthesis Pathway for 1,1,1,7-Tetrachloro-3,5-dimethyloctane
Caption: General mechanism of free-radical addition of CCl4.
Conclusion
The synthesis of the specifically named 1,1,1,7-tetrachloro-3,5-dimethyloctane remains an open research question without a documented precedent. The hypothetical multi-step pathway presented in this guide illustrates a rational approach to constructing such a molecule, emphasizing the importance of strategic bond disconnections and the controlled introduction of functional groups. However, this route would require significant experimental validation and optimization.
In contrast, the free-radical addition of carbon tetrachloride to alkenes provides a robust and direct method for synthesizing a different class of polychlorinated alkanes, namely 1,1,1,3-tetrachloroalkanes. While this method is not suitable for the originally named target, it is a valuable tool in the arsenal of synthetic chemists working in this area.
Ultimately, the choice of synthetic strategy for any given polychlorinated alkane will depend on the desired substitution pattern, the required purity, and the acceptable levels of time and resource investment. This guide provides a framework for making such decisions and serves as a starting point for further investigation into the synthesis of this diverse and important class of molecules.
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Myrcene, a fragrant component found in bayberry wax, has the formula C10H16 and is known not to contain any triple bond. On catalytic hydrogenation, myrcene is converted to 2,6-dimethyloctane. Ozonolysis of myrcene followed by treatment with zinc and water yields 2 mol of formaldehyde, HCHO, 1 mol of acetone (CH3COCH3) and a third compound with formula C5H6O3. (n.d.). Available at: [Link]
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Addition of Radicals to Alkenes. (2023, January 22). Chemistry LibreTexts. Available at: [Link]
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Alkyne Reactions: Halogenation with Br₂ or Cl₂ in CCl₄. (n.d.). ChemHelper. Available at: [Link]
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Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. (n.d.). Byju's. Available at: [Link]
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Synthesis of Alkenes via Radical Addition Reactions. (n.d.). ResearchGate. Available at: [Link]
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Enantiocontrolled Synthesis of Polychlorinated Hydrocarbon Motifs: A Nucleophilic Multiple Chlorination Process Revisited. (2008, November 19). ACS Publications. Available at: [Link]
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Nucleophilic and Free Radical Addition Reactions of Alkenes. (n.d.). e-PG Pathshala. Available at: [Link]
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Alkene Reactivity. (n.d.). Michigan State University. Available at: [Link]
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Halogenation of Alkenes - Addition of X₂. (2024, October 2). Chemistry LibreTexts. Available at: [Link]
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Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025, July 7). Master Organic Chemistry. Available at: [Link]
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Synthesis (2) - Reactions of Alkanes. (2013, December 19). Master Organic Chemistry. Available at: [Link]
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Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes. (n.d.). Royal Society of Chemistry. Available at: [Link]
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How to Synthesize Alternatives to Polychlorinated Biphenyls. (2026, March 8). Patsnap. Available at: [Link]
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radical halogenation of alkanes to make alkyl halides. (2019, January 22). YouTube. Available at: [Link]
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Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm: Requirements for removal of oxygen. (2007, September 10). ResearchGate. Available at: [Link]
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Streamlining Quantification and Data Harmonization of Polychlorinated Alkanes Using a Platform-Independent Workflow. (n.d.). National Institutes of Health. Available at: [Link]
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Reactions of Alkenes. (n.d.). Pearson. Available at: [Link]
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Free Radical Halogenation of Alkanes. (2019, June 5). Chemistry LibreTexts. Available at: [Link]
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Addition Reactions of Alkenes. (n.d.). Michigan State University. Available at: [Link]
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The Regiochemistry of Alkene Addition Reactions. (2024, November 7). Chemistry Steps. Available at: [Link]
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Regioselectivity of radical additions to substituted alkenes: insight from conceptual density functional theory. (2010, August 6). National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Purity Assessment and Confirmation of 1,1,1,7-Tetrachloro-3,5-dimethyloctane
For researchers and professionals in drug development, the precise characterization and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment and structural confirmation of the novel polychlorinated alkane, 1,1,1,7-tetrachloro-3,5-dimethyloctane. As a compound not widely characterized in existing literature, establishing a robust analytical workflow is critical for its reliable use in further applications.
The Analytical Challenge of Polychlorinated Alkanes
The synthesis of polychlorinated alkanes can often lead to a complex mixture of products, including constitutional isomers, diastereomers, and byproducts from incomplete reactions or side reactions.[1][2] Potential impurities in the synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane could include unreacted starting materials, partially chlorinated intermediates, and isomers with different chlorine substitution patterns. Therefore, a multi-pronged analytical approach is necessary to ensure the identity and purity of the target compound.
Comparative Analysis of Key Analytical Techniques
The cornerstone of a thorough purity assessment for a novel compound like 1,1,1,7-tetrachloro-3,5-dimethyloctane lies in the synergistic use of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose, each providing unique and complementary information.[1][3][4][5][6][7][8] Elemental analysis serves as a fundamental verification of the compound's elemental composition.[9]
| Technique | Principle | Information Provided | Sensitivity | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and fragmentation. | Identification and quantification of volatile impurities, molecular weight, and structural information from fragmentation patterns.[9] | High (Microgram to nanogram) | Not suitable for non-volatile impurities; may require derivatization for some compounds.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. | Definitive structural elucidation, identification of isomers, and quantitative analysis (qNMR).[1][3] | Moderate to low (milligram) | Can be less sensitive to trace impurities compared to GC-MS; complex spectra may require advanced techniques for full interpretation. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing a fundamental check of purity against the theoretical formula.[9] | Low (milligram) | Does not provide information on the nature of impurities; can be affected by inorganic contaminants.[9] |
In-Depth Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for identifying and quantifying volatile impurities.[6] The electron impact (EI) ionization mode will provide characteristic fragmentation patterns that can be used to identify related substances.
Sample Preparation:
-
Prepare a stock solution of 1,1,1,7-tetrachloro-3,5-dimethyloctane in a high-purity volatile solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve for quantitative analysis, ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a sample of the test material at a concentration of approximately 100 µg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar column such as an Agilent DB-1MS (30 m x 0.25 mm, 0.25 µm) is suitable for separating chlorinated hydrocarbons.[6]
-
Injection: 1 µL, splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Data Analysis: Integrate the peak area of the main component and all impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area. Identification of impurities can be attempted by interpreting their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is indispensable for the definitive structural elucidation of 1,1,1,7-tetrachloro-3,5-dimethyloctane and for identifying and quantifying any isomeric impurities.[1][3][10] Both ¹H and ¹³C NMR spectra should be acquired.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) if required.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals to the structure of 1,1,1,7-tetrachloro-3,5-dimethyloctane.
-
Look for any unassigned signals, which may indicate the presence of impurities. The integration of these signals relative to the main compound can provide a quantitative measure of their abundance.
-
Data Interpretation and Purity Confirmation Workflow
A logical workflow is essential for integrating data from multiple analytical techniques to arrive at a conclusive purity assessment.
Caption: Workflow for Purity Assessment of 1,1,1,7-Tetrachloro-3,5-dimethyloctane.
Decision-Making Framework for Purity Analysis
The following diagram illustrates the decision-making process based on the analytical results.
Caption: Decision-Making Flowchart for Analytical Data Interpretation.
By employing this comprehensive analytical strategy, researchers can confidently establish the purity and confirm the structure of 1,1,1,7-tetrachloro-3,5-dimethyloctane, ensuring the integrity and reproducibility of their scientific work.
References
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Sprengel, J., et al. (2019). Characterization of single chain length chlorinated paraffin mixtures with nuclear magnetic resonance spectroscopy (NMR). Chemosphere, 228, 762-768. [Link]
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Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(24), 19346-19354. [Link]
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Alaee, M., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 97, pp. 1-36). Elsevier. [Link]
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Soulsby, D. (2020). Using 1H NMR Spectroscopy to Study the Free Radical Chlorination of Alkanes. Journal of Chemical Education, 97(8), 2276-2280. [Link]
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Kowalski, M. P., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 521-524. [Link]
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OSPAR Commission. (2011). Guidelines on the determination of chlorinated hydrocarbons in sediment. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
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Soulsby, D. (2020). Using 1 H NMR Spectroscopy to Study the Free Radical Chlorination of Alkanes. ResearchGate. [Link]
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Plummer, L. N., et al. (2003). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey. [Link]
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Sprengel, J., & Vetter, W. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Analytical and Bioanalytical Chemistry, 412(19), 4669-4679. [Link]
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Valderhaug, S., et al. (2022). Nuclear magnetic resonance as a tool to determine chlorine percentage of chlorinated paraffin mixtures. Chemosphere, 308, 136312. [Link]
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U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. [Link]
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Götz, R., et al. (1998). Determination of Chlorinated Hydrocarbons in Marine Sediments at the Part-per-Trillion Level with Supercritical Fluid Extraction. Analytical Chemistry, 70(21), 4580-4586. [Link]
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Tsvetkov, N. S., et al. (2022). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Materials, 15(23), 8439. [Link]
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Van Geyte, M., et al. (2023). Recommended terms and abbreviations for polychlorinated alkanes (PCAs) as the predominant component of chlorinated paraffins (CPs). TrAC Trends in Analytical Chemistry, 167, 117239. [Link]
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Bhattacharyya, S. C., et al. (2011). A validated reverse phase HPLC technique for the determination of TATB assay. Journal of Hazardous Materials, 189(1-2), 644-648. [Link]
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Reth, M., et al. (2000). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. Chemosphere, 40(6), 625-633. [Link]
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Kratschmer, K., et al. (2023). Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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Sharma, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Chemistry Journal, 55(10), 1121-1129. [Link]
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A Guide to Inter-Laboratory Comparison for the Analysis of 1,1,1,7-Tetrachloro-3,5-dimethyloctane
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) or proficiency testing (PT) scheme for the quantitative analysis of the novel chlorinated hydrocarbon, 1,1,1,7-Tetrachloro-3,5-dimethyloctane. As this compound is not a widely monitored analyte, this document synthesizes best practices from established protocols for similar halogenated compounds and authoritative guidelines on inter-laboratory studies to provide a robust, scientifically-grounded template.
Introduction: The Analytical Imperative
1,1,1,7-Tetrachloro-3,5-dimethyloctane is a complex chlorinated alkane whose diastereomeric properties were investigated in the 1970s.[1][2][3] While not a common analyte, its structural similarity to other regulated chlorinated hydrocarbons necessitates the development of reliable analytical methods should it emerge as a compound of interest in environmental monitoring, industrial process control, or pharmaceutical development (e.g., as a potential impurity or metabolite).
When multiple laboratories are tasked with analyzing the same compound, ensuring the comparability and reliability of their data is paramount. An inter-laboratory comparison, where identical, homogenous samples are analyzed by different facilities, is the gold standard for assessing analytical performance and validating a measurement method across the scientific community. This guide details a proposed analytical method and a rigorous ILC protocol designed to ensure trustworthiness and accuracy in the quantification of this specific molecule.
Part 1: Recommended Analytical Methodology
The selection of an analytical method is the foundation of any successful comparison. For a volatile, halogenated compound like 1,1,1,7-Tetrachloro-3,5-dimethyloctane, Gas Chromatography (GC) is the separation technique of choice. Coupling it with a Mass Spectrometer (MS) provides the necessary selectivity and sensitivity for confident identification and quantification, especially in complex matrices.
Causality of Methodological Choices:
-
Analyte Properties: The tetrachloro- structure lends itself to high sensitivity with an Electron Capture Detector (ECD), a common tool for chlorinated hydrocarbon analysis.[4] However, for an ILC, the superior specificity of Mass Spectrometry (MS) is chosen to prevent misidentification from matrix interferences, a common source of error in inter-laboratory studies.
-
Sample Preparation: A liquid-liquid extraction (LLE) is proposed for its robustness and wide availability in analytical laboratories. The choice of hexane as the extraction solvent is based on its non-polar nature, which is ideal for extracting hydrophobic chlorinated alkanes from aqueous matrices.
-
Quality Control (QC): The protocol incorporates critical QC steps, including the use of a surrogate standard to monitor extraction efficiency for each sample and an internal standard for quantification. This self-validating system is crucial for distinguishing between errors in sample preparation and instrumental analysis.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is designed for the analysis of 1,1,1,7-Tetrachloro-3,5-dimethyloctane in a water matrix.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
- To a 250 mL separatory funnel, add 100 mL of the aqueous sample.
- Spike the sample with 100 µL of a 1 µg/mL surrogate standard solution (e.g., 2,4,5-trichlorotoluene). This step is critical for assessing matrix effects and extraction performance on a per-sample basis.
- Add 30 mL of high-purity hexane.
- Shake the funnel vigorously for 2 minutes, venting periodically to release pressure.
- Allow the layers to separate for 10 minutes.
- Drain the lower aqueous layer to waste.
- Drain the upper hexane layer through a funnel containing anhydrous sodium sulfate (to remove residual water) into a collection vial.
- Concentrate the extract to approximately 0.9 mL under a gentle stream of nitrogen.
- Add 100 µL of a 1 µg/mL internal standard solution (e.g., PCB-198). The internal standard corrects for variations in injection volume and instrument response.
- Transfer the final 1 mL extract to a 2 mL autosampler vial.
2. Instrumental Analysis: GC-MS Parameters
- Instrument: Gas Chromatograph with a Mass Spectrometric Detector.
- Injection Volume: 1 µL (Splitless mode).
- Inlet Temperature: 250°C.
- GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial Temperature: 60°C, hold for 2 minutes.
- Ramp 1: 15°C/min to 200°C.
- Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
- MS Transfer Line Temp: 280°C.
- Ion Source Temp: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Propose using at least three characteristic ions for the target analyte (quantification ion and two qualifier ions) and the standards.
Workflow Visualization```dot
Caption: The proficiency testing cycle, from sample creation to performance evaluation.
Part 3: Hypothetical Data and Performance Comparison
To illustrate the evaluation process, let's consider a hypothetical ILC with 10 participating laboratories analyzing two samples.
Assigned Values (Determined by PT Provider):
-
Sample A (Low Level): Assigned Value (X) = 4.85 µg/L; Target SD (σ) = 0.70 µg/L
-
Sample B (High Level): Assigned Value (X) = 18.2 µg/L; Target SD (σ) = 2.50 µg/L
Table 1: Hypothetical Participant Results
| Laboratory ID | Sample A Result (µg/L) | Sample B Result (µg/L) |
| Lab 01 | 4.91 | 17.9 |
| Lab 02 | 5.25 | 19.1 |
| Lab 03 | 4.10 | 16.5 |
| Lab 04 | 6.55 | 24.1 |
| Lab 05 | 4.75 | 18.5 |
| Lab 06 | 4.60 | 17.1 |
| Lab 07 | 5.05 | 19.9 |
| Lab 08 | 3.95 | 15.1 |
| Lab 09 | 4.88 | 18.3 |
| Lab 10 | 5.12 | 18.8 |
Table 2: Performance Evaluation and z-scores
| Laboratory ID | Sample A z-score | Sample A Performance | Sample B z-score | Sample B Performance |
| Lab 01 | 0.09 | Satisfactory | -0.12 | Satisfactory |
| Lab 02 | 0.57 | Satisfactory | 0.36 | Satisfactory |
| Lab 03 | -1.07 | Satisfactory | -0.68 | Satisfactory |
| Lab 04 | 2.43 | Questionable | 2.36 | Questionable |
| Lab 05 | -0.14 | Satisfactory | 0.12 | Satisfactory |
| Lab 06 | -0.36 | Satisfactory | -0.44 | Satisfactory |
| Lab 07 | 0.29 | Satisfactory | 0.68 | Satisfactory |
| Lab 08 | -1.29 | Satisfactory | -1.24 | Satisfactory |
| Lab 09 | 0.04 | Satisfactory | 0.04 | Satisfactory |
| Lab 10 | 0.39 | Satisfactory | 0.24 | Satisfactory |
Interpretation of Results and Corrective Actions
From this hypothetical data, most laboratories performed well. However, Lab 04 received a "Questionable" result for both samples, indicating a potential systematic error (e.g., a calibration bias leading to consistently high results). Lab 08 shows a slight negative bias. For any laboratory receiving a questionable or unsatisfactory score, a root cause analysis is essential. This could involve reviewing:
-
Calibration curve accuracy and linearity.
-
Standard preparation and purity.
-
Instrument performance and maintenance logs.
-
Data integration and processing parameters.
-
Sample preparation steps and surrogate recovery data.
Participation in such a scheme provides an objective, external validation of a laboratory's methods and is a cornerstone of a robust quality assurance program, as required by standards like ISO/IEC 17025.
[5]***
References
-
Freidlina, R. Kh., Osipov, B. N., & �nglin, B. A. (1970). Relative configurations of racemic diastereomeric modifications of 1,1,1,7-tetrachloro-3,5-dimethyloctane. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 19(4), 740-745. Available at: [Link]
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U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. Washington, D.C. Available at: [Link]
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Kuselman, I., et al. (2024). IUPAC/CITAC guide: interlaboratory comparison of categorical characteristics of a substance, material, or object. Pure and Applied Chemistry. Available at: [Link]
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European Union Reference Laboratory for Halogenated Persistent Organic Pollutants in Feed and Food (EURL POPs). Interlaboratory studies & Proficiency tests. Available at: [Link]
-
Test Veritas. Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. Available at: [Link]
-
IUPAC. (2023). IUPAC/CITAC Guide for interlaboratory comparison of nominal (qualitative) and ordinal (semi-quantitative) characteristics of a substance or material. IUPAC Project 2023-016-1-500. Available at: [Link]
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Englin, B. A., et al. (1974). Structure of the products of radical telomerization of propylene by carbon tetrachloride. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 23(1), 125-128. Available at: [Link]
-
Liaw, W., et al. (2022). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 414, 2525–2536. Available at: [Link]
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Eurachem. Proficiency testing (PT). Available at: [Link]
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Lopez-Avila, V., et al. (1989). Evaluation of EPA (Environmental Protection Agency) Method 8120 for determination of chlorinated hydrocarbons in environmental samples. Journal of AOAC INTERNATIONAL, 72(4), 593-602. Available at: [Link]
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Ethiopian National Accreditation Organisation. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Document No. GD07 /05. Available at: [Link]
-
Freidlina, R. Kh., et al. (1984). Stereodirection of the radical telomerization of vinyl chloride with chloroform; synthesis and structure of the reaction products. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 33, 1765-1771. Available at: [Link]
-
Umweltbundesamt Austria. (2024). Proficiency Testing Scheme for Environmental Analysis 2025. Available at: [Link]
-
European Accreditation. (2018). EA-4/21 INF: 2018, Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. Available at: [Link]
-
ISO. (2005). ISO 13528:2005 - Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. Available at: [Link]
-
BIPEA. Proficiency Testing Programs. Available at: [Link]
-
U.S. Geological Survey. (1993). Instrumental Analysis for Chlorinated Hydrocarbons. USGS. Available at: [Link]
-
Lorenzo, N., et al. (2014). Development of an environmentally friendly methodological approach to determine chlorinated hydrocarbons and chlorobenzenes in soils. International Journal of Environmental Analytical Chemistry, 94(8), 785-802. Available at: [Link]
-
Eurachem. (2024). New Information Leaflet on Interlaboratory Comparisons. Available at: [Link]
-
LGC. (2007). Evaluation of proficiency test data by different statistical methods comparison. Accreditation and Quality Assurance, 12, 553–554. Available at: [Link]
-
Judprasong, K. (2019). Statistical Evaluation Throughout a PT programme: ISO 13528:2015. Mahidol University. Available at: [Link]
-
AFNOR. (2005). NF ISO 13528: Statistical methods for use in proficiency testing by interlaboratory comparisons. Available at: [Link]
-
Bothner-By, A. A., & Naar-Colin, C. (1961). The Proton Magnetic Resonance Spectra of 2,3-Disubstituted n-Butanes. Journal of the American Chemical Society, 83(10), 2313-2316. Available at: [Link]
-
Boston University. (1966). Telomerization of propene. OpenBU. Available at: [Link]
Sources
Toxicity Profiling of 1,1,1,7-Tetrachloro-3,5-dimethyloctane: A Comparative Guide
Executive Summary & Structural Context
As persistent organic pollutants (POPs) face increasing regulatory scrutiny, understanding the nuanced toxicity of specific short-chain chlorinated paraffins (SCCPs) is critical for drug development, toxicology, and environmental safety professionals. 1,1,1,7-Tetrachloro-3,5-dimethyloctane (CAS 17977-23-0) represents a unique class of branched chlorinated alkanes[1]. Unlike linear SCCPs (e.g., 1,1,1,3-tetrachlorodecane), the presence of methyl groups at the C3 and C5 positions introduces significant steric hindrance. This structural rigidity impedes cytochrome P450-mediated oxidative dehalogenation, directly causing a prolonged biological half-life and exacerbating chronic toxicity pathways.
This guide objectively compares the toxicological profile of 1,1,1,7-tetrachloro-3,5-dimethyloctane against linear SCCPs and medium-chain chlorinated paraffins (MCCPs), providing actionable experimental workflows and mechanistic insights.
Mechanistic Toxicity Pathways: Causality and Impact
The toxicity of chlorinated alkanes is primarily driven by their lipophilicity, allowing them to cross cell membranes and accumulate in lipid-rich tissues such as the liver, kidneys, and gonads[2].
For branched SCCPs like 1,1,1,7-tetrachloro-3,5-dimethyloctane, the primary mechanism of cellular damage is the induction of severe oxidative stress. The compound inhibits the NRF2/ARE antioxidant pathway, leading to a rapid depletion of glutathione (GSH) and a surge in reactive oxygen species (ROS) and malondialdehyde (MDA)[2]. Furthermore, metabolomic studies on analogous SCCPs reveal that these compounds disrupt the tricarboxylic acid (TCA) cycle and glycerophospholipid metabolism, effectively starving the cell of ATP and inducing apoptosis[3]. In aquatic models (e.g., Oryzias latipes), the acute toxic mechanism manifests as baseline narcosis, with toxicity inversely correlating with carbon chain length[4].
Mechanistic toxicity pathways of branched SCCPs leading to cellular apoptosis.
Comparative Toxicity Data
To contextualize the hazard profile of 1,1,1,7-tetrachloro-3,5-dimethyloctane, we must compare it against standard linear SCCPs and MCCPs. The table below synthesizes quantitative data derived from recent toxicological evaluations[4][5].
| Compound / Class | Structure Type | Primary Target Organs | Key Mechanism of Action | Acute Toxicity (Medaka LC50) | Bioaccumulation Potential |
| 1,1,1,7-Tetrachloro-3,5-dimethyloctane | Branched SCCP (C10) | Liver, Testes, Thyroid | Steric-hindered metabolism, ROS generation | High (Narcosis) | Very High (Prolonged half-life) |
| 1,1,1,3-Tetrachlorodecane | Linear SCCP (C10) | Liver, Kidneys | TCA cycle disruption, NRF2 inhibition | High | High |
| C14-C17 Chlorinated Paraffins | Linear MCCP | Liver, Kidneys | Gap junction inhibition, endocrine disruption | Moderate | Moderate to High |
Note: While MCCPs were previously considered safer alternatives, recent toxicity comparison analyses indicate they exhibit significant cross-species toxicity and are unsafe as direct substitutes for SCCPs[5].
Self-Validating Experimental Methodologies
To accurately assess the comparative toxicity of highly lipophilic compounds like 1,1,1,7-tetrachloro-3,5-dimethyloctane, researchers must employ self-validating protocols that account for matrix effects and extraction losses.
Protocol: UPLC-Q-TOF-MS Metabolomic Toxicity Assessment
This protocol utilizes stable-isotope spiking to ensure that any observed metabolic shifts are strictly due to the toxicant, rather than analytical variance[3].
Step 1: Cell Culture and Dosing
-
Cultivate target cells (e.g., GC-1 spermatogonial cells or HepG2 hepatocytes) in DMEM supplemented with 10% FBS.
-
Prepare dosing solutions of 1,1,1,7-tetrachloro-3,5-dimethyloctane in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).
-
Expose cells to varying concentrations (e.g., 0, 10, 50, 100 μM) for 24 to 48 hours.
Step 2: Oxidative Stress Validation (Internal Control)
-
Post-exposure, incubate a subset of cells with DCFH-DA fluorescent probe (10 μM) for 30 minutes to quantify ROS generation.
-
Measure malondialdehyde (MDA) and glutathione (GSH) levels using colorimetric assay kits. Causality Check: An increase in ROS must inversely correlate with GSH levels to validate the oxidative stress mechanism[2].
Step 3: Metabolite Extraction & Isotope Spiking
-
Quench cellular metabolism rapidly using cold methanol (-80°C).
-
Critical Step: Spike the extraction solvent with a known concentration of 13 C-labeled internal standards (e.g., 13 C-palmitate, 13 C-citrate) before cell scraping. This internal standard normalizes ionization suppression during mass spectrometry.
-
Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and dry under a gentle nitrogen stream.
Step 4: UPLC-Q-TOF-MS Analysis
-
Reconstitute the dried extract in acetonitrile/water (1:1, v/v).
-
Inject 2 μL into a UPLC system coupled to a Q-TOF mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes.
-
Perform multivariate statistical analysis (PCA and OPLS-DA) to identify significantly altered metabolic pathways (e.g., TCA cycle intermediates)[3].
Self-validating experimental workflow for comparative SCCP toxicity assessment.
Conclusion
1,1,1,7-Tetrachloro-3,5-dimethyloctane exhibits a severe toxicity profile characterized by its resistance to metabolic degradation and potent induction of oxidative stress. Compared to linear SCCPs, its branched architecture likely increases its biological persistence, making it a critical target for environmental monitoring and regulatory restriction. Researchers developing alternatives must prioritize compounds that bypass the NRF2/ARE inhibition pathway and demonstrate rapid, non-toxic metabolic clearance.
References
Sources
spectroscopic comparison of "1,1,1,7-Tetrachloro-3,5-dimethyloctane" and its precursors
Spectroscopic Comparison Guide: 1,1,1,7-Tetrachloro-3,5-dimethyloctane and Its Precursors
Introduction
As a Senior Application Scientist, I frequently emphasize that mastering the structural evolution of a molecule from its precursors is the cornerstone of advanced synthetic workflows. 1,1,1,7-Tetrachloro-3,5-dimethyloctane (TCDMO) serves as an excellent model compound for understanding complex aliphatic chain formations. It is synthesized via the radical telomerization of propylene (the taxogen) with carbon tetrachloride (the telogen) .
This guide provides a comprehensive, objective comparison of the spectroscopic signatures (NMR, IR, Mass Spectrometry) of the n=3 telomer against its precursors. By mapping the transformation of vinylic and highly symmetric chlorinated environments into a complex aliphatic chain, we establish a robust, self-validating framework for structural verification.
Mechanistic Context & Structural Evolution
To accurately interpret the spectroscopic data, we must first understand the causality of the structural changes. The synthesis relies on a radical chain mechanism. The reaction is initiated by the generation of a trichloromethyl radical (•CCl₃), which sequentially adds to three propylene molecules. The growing polymer chain then undergoes chain transfer by abstracting a chlorine atom from another CCl₄ molecule, yielding the n=3 telomer and regenerating the •CCl₃ radical . This process creates three new stereocenters (at C3, C5, and C7), resulting in a complex mixture of racemic diastereomers [[1]]([Link]).
Radical telomerization pathway of propylene and carbon tetrachloride to form the n=3 telomer.
Spectroscopic Data Comparison
The transition from precursors to the final telomer dictates profound changes in the analytical signatures:
1. Propylene (Precursor 1): The NMR and IR spectra of propylene are dominated by its electron-rich double bond. The vinylic protons appear highly deshielded in the ¹H NMR spectrum, and the IR spectrum shows characteristic =C-H stretching and C=C stretching.
2. Carbon Tetrachloride (Precursor 2): CCl₄ is a highly symmetric, proton-less molecule. Its analytical signature is best captured via ¹³C NMR (a singlet at ~96 ppm due to the heavy electron-withdrawing effect of four chlorines) and IR spectroscopy, where the asymmetric C-Cl stretch manifests as an intense, broad band.
3. 1,1,1,7-Tetrachloro-3,5-dimethyloctane (Product): Upon telomerization, the vinylic signatures of propylene completely vanish. Structural verification relies on identifying two distinct chlorinated environments :
-
The Trichloromethyl Group (-CCl₃): The adjacent methylene protons (-CH₂-CCl₃) are deshielded due to the strong inductive effect of the three chlorine atoms.
-
The Secondary Chloride (-CHCl-): The methine proton at C7 is deshielded, serving as a diagnostic peak for the termination step.
Because the n=3 telomer contains multiple stereocenters, the proton signals for the methyl groups and methylene bridges appear as complex multiplets representing the racemates of the possible diastereoisomers [[1]]([Link]).
Quantitative Data Summary
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Propylene | 5.8 (m, 1H), 4.9-5.0 (m, 2H), 1.7 (d, 3H) | 133.1, 115.0, 18.8 | 3080 (=C-H), 1650 (C=C) | 42 (M⁺) |
| Carbon Tetrachloride | N/A (No protons) | 96.0 | 775-795 (C-Cl stretch) | 152 (M⁺, 4 Cl isotopes), 117 (M-Cl) |
| 1,1,1,7-Tetrachloro-3,5-dimethyloctane | ~4.0-4.2 (m, 1H, -CHCl-), ~2.5-2.8 (m, 2H, -CH₂CCl₃), ~1.0-1.8 (m, aliphatic) | ~95 (-CCl₃), ~60 (-CHCl-), ~18-45 (aliphatic) | 2950 (C-H), 780 (-CCl₃), 650 (-CHCl-) | ~278 (M⁺, 4 Cl isotopes), 243 (M-Cl) |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following workflow incorporates internal orthogonal validation points, ensuring the experimental system proves its own success.
Step 1: Reaction Setup and Initiation
-
Methodology: Charge a high-pressure stainless-steel autoclave with carbon tetrachloride and propylene in a 3:1 molar ratio. Introduce a radical initiator (e.g., benzoyl peroxide) at 1-2 mol%.
-
Causality: High pressure keeps propylene in the liquid phase. The excess CCl₄ statistically favors lower 'n' telomers by increasing the rate of chain transfer relative to propagation, thereby enriching the desired n=3 fraction.
Step 2: Telomerization and Chain Transfer
-
Methodology: Heat the sealed reactor to 85°C–100°C for 4–6 hours.
-
Self-Validation Check: Monitor the internal pressure drop. A stabilization of reactor pressure indicates the complete consumption of propylene gas, serving as an in-process kinetic marker for reaction completion.
Step 3: Isolation via Preparative GLC
-
Methodology: Vent any trace unreacted propylene and distill off excess CCl₄ under reduced pressure. Subject the crude mixture to preparative Gas-Liquid Chromatography (GLC) to separate the telomer homologs (n=1, n=2, n=3) .
-
Self-Validation Check: Run an analytical GC-FID prior to preparative isolation. The n=3 peak must demonstrate >98% purity before proceeding to spectroscopic characterization to prevent signal overlap from n=2 or n=4 homologs.
Step 4: Spectroscopic Characterization
-
IR Spectroscopy: Analyze the neat liquid on an ATR-FTIR.
-
Self-Validation: The absolute absence of the 1650 cm⁻¹ peak confirms no residual unreacted propylene or olefinic byproducts from side reactions.
-
-
NMR Spectroscopy: Dissolve the isolated n=3 fraction in CDCl₃ with 0.03% TMS internal standard.
-
Self-Validation: Integration of the -CHCl- proton (¹H) against the terminal methyl protons (3H) must yield a precise 1:3 ratio, confirming the molecular formula and successful chain termination.
-
-
NQR Spectroscopy: Use Nuclear Quadrupole Resonance to definitively map the spatial configuration of the C-Cl bonds.
-
Causality: NQR differentiates the diastereomeric mixtures based on the distinct resonance frequencies of the ³⁵Cl nuclei in the -CCl₃ and -CHCl- environments, providing orthogonal validation to the NMR data .
-
References
-
Title: Structure of the products of radical telomerization of propylene by carbon tetrachloride Source: Bulletin of the Academy of Sciences of the USSR Division of Chemical Science URL: [Link]
-
Title: Relative configurations of racemic diastereomeric modifications of 1,1,1,7-tetrachloro-3,5-dimethyloctane Source: Bulletin of the Academy of Sciences of the USSR Division of Chemical Science URL: [Link]
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A Comparative Guide to the Theoretical and Experimental Properties of 1,1,1,7-Tetrachloro-3,5-dimethyloctane
For professionals in research, and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. This guide provides an in-depth analysis of 1,1,1,7-tetrachloro-3,5-dimethyloctane, a compound of interest within the broader class of halogenated hydrocarbons. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust framework for its characterization. We will explore its predicted theoretical properties, propose a comprehensive suite of experimental protocols for its empirical validation, and draw comparisons with structurally related alternatives.
Theoretical Properties: An In Silico Foundation
Table 1: Predicted Physicochemical Properties of 1,1,1-Trichloro-3,5-dimethyloctane (Analogue) [1]
| Property | Predicted Value | Computational Method |
| Molecular Formula | C10H19Cl3 | - |
| Molecular Weight | 245.6 g/mol | PubChem 2.1 |
| XLogP3 | 6.2 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 0 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |
| Exact Mass | 244.055234 Da | PubChem 2.1 |
| Monoisotopic Mass | 244.055234 Da | PubChem 2.1 |
| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 13 | Cactvs 3.4.6.11 |
Note: These properties are for the trichloro- analogue and serve as an estimation for the tetrachloro- compound. The addition of a fourth chlorine atom would increase the molecular weight and likely influence the lipophilicity (XLogP3) and other properties.
The high predicted XLogP3 value for the trichloro- analogue suggests that 1,1,1,7-tetrachloro-3,5-dimethyloctane is a highly lipophilic molecule with poor water solubility.[1] This has significant implications for its potential behavior in biological systems, suggesting a tendency to partition into lipid-rich environments such as cell membranes.[2] The absence of hydrogen bond donors and acceptors further indicates its non-polar nature.
Proposed Experimental Characterization: A Roadmap to Empirical Validation
To move beyond theoretical predictions, a rigorous experimental characterization is essential. The following section outlines a suite of analytical techniques that would be employed to determine the empirical properties of 1,1,1,7-tetrachloro-3,5-dimethyloctane. These protocols are based on established methods for the analysis of organochlorine compounds.[3][4][5][6]
Synthesis and Purification
The synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane would likely involve a multi-step process, potentially starting from a commercially available octane derivative. A possible synthetic route could involve the free-radical chlorination of 3,5-dimethyloctane, though this would likely yield a mixture of chlorinated isomers requiring subsequent purification. A more controlled synthesis might involve the conversion of a suitable precursor, such as a corresponding alcohol or alkene, through reactions with chlorinating agents like thionyl chloride or phosphorus pentachloride.
Purification Workflow:
Caption: Proposed purification workflow for 1,1,1,7-tetrachloro-3,5-dimethyloctane.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show complex multiplets for the methylene and methine protons, with chemical shifts influenced by the proximity of the electron-withdrawing chlorine atoms. The ¹³C NMR would provide distinct signals for each carbon atom, with the carbon atoms bonded to chlorine appearing at a significantly downfield chemical shift.
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is crucial for determining the molecular weight and fragmentation pattern. The mass spectrum would show a characteristic isotopic pattern for a molecule containing four chlorine atoms.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of C-H and C-Cl bonds, with the C-Cl stretching vibrations typically appearing in the fingerprint region of the spectrum.
Physicochemical Property Determination
Table 2: Experimental Protocols for Physicochemical Characterization
| Property | Experimental Method | Rationale |
| Boiling Point | Distillation under reduced pressure | The high molecular weight and potential for thermal decomposition necessitate distillation at reduced pressure. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides a precise determination of the melting temperature and can also reveal information about purity. |
| Solubility | Visual assessment in a range of solvents | Determines the solubility profile in polar (e.g., water, ethanol) and non-polar (e.g., hexane, dichloromethane) solvents. |
| Density | Pycnometry | A standard and accurate method for determining the density of a liquid. |
| Refractive Index | Refractometry | A quick and simple measurement that provides information about the purity and composition of the substance. |
Comparative Analysis with Alternative Polychlorinated Alkanes
To provide context for the potential utility and properties of 1,1,1,7-tetrachloro-3,5-dimethyloctane, it is valuable to compare it with other known polychlorinated alkanes. This comparison can offer insights into structure-activity relationships and potential applications or hazards.
Table 3: Comparison of Theoretical and Experimental Properties of Selected Polychlorinated Alkanes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Key Characteristics/Applications |
| 1,1,1,7-Tetrachloro-3,5-dimethyloctane (Predicted) | C10H18Cl4 | ~279.07 | - | High (estimated >6) | High lipophilicity suggests potential for bioaccumulation.[2] |
| 1,1,1-Trichloroethane [7] | C2H3Cl3 | 133.40 | 74.1 | 2.49 | Formerly used as a solvent and cleaning agent; phased out due to ozone depletion potential. |
| 1,1,2,2-Tetrachloroethane [2] | C2H2Cl4 | 167.85 | 146.5 | 2.39 | Used as a solvent and intermediate in chemical synthesis; noted for its toxicity.[2] |
| 1-Chloro-7,7-dimethyloctane (Analogue) [8] | C10H21Cl | 176.72 | - | 5.3 | A monochlorinated analogue with high lipophilicity.[8] |
This comparative table highlights how the degree of chlorination and the carbon chain length influence the physical properties of these compounds. The higher molecular weight and likely higher boiling point of 1,1,1,7-tetrachloro-3,5-dimethyloctane, compared to the smaller chloroalkanes, are evident. Its predicted high LogP value is in line with the trend of increasing lipophilicity with increasing alkyl chain length and chlorination.
Experimental Workflow for Comparative Analysis:
Caption: A generalized experimental workflow for the comparative analysis of novel compounds.
Concluding Remarks and Future Directions
While direct experimental data for 1,1,1,7-tetrachloro-3,5-dimethyloctane remains to be established, this guide provides a comprehensive framework for its theoretical and experimental characterization. The predicted properties, based on a close structural analogue, suggest a highly lipophilic and non-polar molecule. The proposed experimental protocols offer a clear path for the empirical validation of these predictions and the full elucidation of its physicochemical profile.
Further research should focus on the synthesis and purification of 1,1,1,7-tetrachloro-3,5-dimethyloctane to enable the experimental work outlined in this guide. Once characterized, its biological activity, including potential toxicity and metabolic fate, should be investigated, particularly given the known hazards associated with some polychlorinated alkanes. Such studies will be crucial in determining the potential applications and safety considerations for this compound in the fields of drug development and chemical research.
References
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Beilstein Journals. (n.d.). Preparation, structures and host q. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trichloro-3,5-dimethyloctane. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. Retrieved from [Link]
- Chowdhury, N. J., Akbor, M. A., Nahar, A., & Shaikh, M. A. A. (2021). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Environmental Monitoring and Assessment, 193(1), 23.
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U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. Retrieved from [Link]
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Lifeasible. (n.d.). Determination of Organochlorine Compounds. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). 1,1,1,3-Tetrachlorohexane Properties. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trichloroethane. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-7,7-dimethyloctane. Retrieved from [Link]
- Vetter, W., Rosenfelder, N., & Gribble, G. W. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole.
- Singh, D. P., & Singh, J. (2007). Synthesis and antimicrobial activities of isomers of N(4),N(11)-dimethyl-3,5,7,7,10,12,14,14-octamethyl-1,4,8,11-tetraazacyclotetradecane and their nickel(II) complexes. BioMetals, 20(3-4), 315-326.
- Tsemeugne, J., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc, 2022(9), 1-15.
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MDPI. (2021). Fluorescent Liquid Tetrazines. Retrieved from [Link]
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Wikipedia. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]
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1,1,1,7-Tetrachloro-3,5-dimethyloctane proper disposal procedures
Comprehensive Safety and Disposal Protocol: 1,1,1,7-Tetrachloro-3,5-dimethyloctane
As a highly regulated halogenated organic compound, 1,1,1,7-tetrachloro-3,5-dimethyloctane (CAS: 17977-23-0) requires rigorous lifecycle management within laboratory and industrial environments[1]. Classified as a short-chain chlorinated paraffin (SCCP), this compound is recognized globally as a Persistent Organic Pollutant (POP) due to its environmental persistence, bioaccumulative potential, and toxicity[1][2].
To maintain scientific integrity, regulatory compliance, and personnel safety, standard drain disposal or ambient-temperature evaporation is strictly prohibited. The following guide outlines the field-proven, causality-based methodologies for the operational handling and terminal disposal of this substance.
Physicochemical Hazard Profile
Understanding the fundamental properties of SCCPs is critical for establishing a safe operational framework. Because of their high chlorine content and stable carbon backbones, these compounds resist natural degradation.
| Property / Classification | Data / Standard | Operational Implication |
| Chemical Name | 1,1,1,7-Tetrachloro-3,5-dimethyloctane | Highly lipophilic; readily absorbs through skin. |
| CAS Registry Number | 17977-23-0 | Must be explicitly listed on all waste manifests[1]. |
| Chemical Group | Short-Chained Chlorinated Paraffin (SCCP) | Subject to severe international restrictions (e.g., REACH, Stockholm Convention)[1][2]. |
| Waste Classification | Halogenated Organic Waste | Cannot be mixed with non-halogenated solvents. |
| Terminal Destruction | High-Temperature Incineration | Requires >1100°C to prevent dioxin/furan formation. |
Operational Handling & Waste Segregation Methodology
The core philosophy of managing POPs in a laboratory setting is absolute containment . Every step in the protocol below is designed as a self-validating system to prevent environmental release and protect personnel.
Step 1: Source Segregation (The Causality of Separation)
-
Procedure: Immediately upon generation, isolate 1,1,1,7-tetrachloro-3,5-dimethyloctane waste from all non-halogenated organic waste streams (e.g., ethanol, acetone).
-
Causality: Mixing halogenated compounds with non-halogenated streams drastically lowers the flashpoint of the waste and complicates the incineration process. Furthermore, certified disposal contractors charge significant premiums for mixed waste streams due to the risk of explosive incompatibilities and the specialized scrubbing required for chlorine gas byproducts.
Step 2: Primary and Secondary Containment
-
Procedure: Store the liquid waste in high-density polyethylene (HDPE) or amber borosilicate glass carboys. Never use standard low-density plastics or metal containers. Place the primary container inside a chemically resistant secondary containment tray capable of holding 110% of the primary vessel's volume.
-
Causality: Chlorinated paraffins can act as plasticizers, slowly degrading incompatible polymers over time[1]. Metal containers are susceptible to corrosion if trace moisture reacts with the chlorinated compound to form hydrochloric acid (HCl).
Step 3: Regulatory Labeling
-
Procedure: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste - Contains 1,1,1,7-Tetrachloro-3,5-dimethyloctane (SCCP / POP)."
-
Causality: Unidentified halogenated waste triggers costly "unknown chemical" profiling protocols by Environmental Health and Safety (EHS) departments. Explicitly identifying it as an SCCP ensures it is routed directly to the correct high-temperature destruction facility.
Terminal Disposal Workflow: EHS Handover
Laboratories must never attempt to chemically neutralize or treat SCCP waste in-house. Improvised treatment of highly chlorinated compounds can result in uncontrolled exothermic reactions or the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).
Step 4: EHS Transfer and High-Temperature Incineration
-
Procedure: Once the waste container is 80% full, seal it with a vented cap (if gas generation is a known risk from co-solvents) or a standard secure cap, and initiate a transfer request to your institutional EHS department.
-
Causality: EHS will manifest the waste for transport to a certified commercial incinerator. To break the stable carbon-chlorine bonds without forming toxic dioxins, the waste must be atomized and incinerated at temperatures exceeding 1100°C with a residence time of at least 2 seconds, followed by rapid quenching and alkaline scrubbing of the exhaust gases to neutralize HCl.
Waste Lifecycle Visualization
The following diagram illustrates the strict, unidirectional workflow required for the compliant disposal of 1,1,1,7-tetrachloro-3,5-dimethyloctane.
Lifecycle of Halogenated POP Waste from generation to terminal destruction.
References
-
RISCTOX Database: 1,1,1,7-Tetrachloro-3,5-dimethyloctane Substance Card. Trade Union Priority List for REACH Authorization. Available at:[Link]
-
RISCTOX Database: Persistent Organic Pollutants (POPs). Identification of SCCPs and related halogenated compounds. Available at: [Link]
Sources
Personal protective equipment for handling 1,1,1,7-Tetrachloro-3,5-dimethyloctane
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a rigorous, scientifically grounded system. When handling complex halogenated organics like 1,1,1,7-Tetrachloro-3,5-dimethyloctane , understanding the chemical causality behind the hazards is the only way to ensure absolute operational safety.
This specific compound is a polychlorinated alkane synthesized via the radical telomerization of propylene with carbon tetrachloride, frequently utilized as a highly specific model system for studying the stereochemistry of poly(vinyl chloride) (PVC)[1]. Due to its structural profile, it shares the profound toxicological and environmental hazards characteristic of heavy chlorinated solvents and short-chain chlorinated paraffins. It is strictly monitored and often restricted in industrial manufacturing standards due to its environmental persistence and health risks[2].
The following guide provides a self-validating, step-by-step operational framework for handling this chemical, ensuring that researchers are protected from its insidious lipophilic properties.
Toxicological Profile & The Causality of Hazards
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanism of exposure.
1,1,1,7-Tetrachloro-3,5-dimethyloctane is highly lipophilic. If it contacts unprotected skin, it rapidly dissolves epidermal lipids and permeates the dermal barrier. Once absorbed into the bloodstream, chlorinated alkanes are metabolized by the hepatic cytochrome P450 system[3]. This metabolic process strips the chlorine atoms, generating highly reactive trichloromethyl radicals or phosgene-like intermediates. These intermediates induce severe lipid peroxidation, leading to acute hepatotoxicity (liver damage), nephrotoxicity (kidney damage), and central nervous system (CNS) depression[3].
Because standard 4-mil nitrile gloves degrade rapidly upon contact with heavy chlorinated solvents, relying on basic laboratory PPE creates a false sense of security. A zero-exposure philosophy is mandatory.
Mandatory PPE Selection Matrix
The following PPE requirements form a self-validating barrier system. Every piece of equipment is chosen based on the specific chemical resistance required to thwart halogenated alkane permeation.
| Protection Zone | Required PPE | Scientific Causality & Specification |
| Hand Protection | Supported Polyvinyl Alcohol (PVA) or Viton™ Gloves | Chlorinated solvents rapidly permeate standard latex and thin nitrile. PVA offers superior resistance to halogenated aliphatics[3]. Gloves must be inspected for micro-tears prior to every use. |
| Eye/Face Protection | ANSI Z87.1 Chemical Goggles + Face Shield | The lipophilicity of the compound means a splash to the eye will rapidly dissolve corneal tissues. Safety glasses with side shields are insufficient; full-seal goggles are required[4]. |
| Body Protection | Heavy-Duty Lab Coat (100% Cotton or synthetic blend) | Prevents aerosolized micro-droplets from contacting the skin. Must be worn with full-length pants and closed-toe, non-porous shoes[3]. |
| Respiratory | Fume Hood (Primary) or NIOSH Type A Respirator | All handling must occur in a certified chemical fume hood. If the Permissible Exposure Limit (PEL) is exceeded or a spill occurs, a respirator with an organic vapor cartridge (Type A, brown) is required[5]. |
Operational Workflow: Step-by-Step Methodology
Trust in a protocol comes from its reproducibility and built-in fail-safes. Follow this methodology strictly when dispensing, reacting, or transferring 1,1,1,7-Tetrachloro-3,5-dimethyloctane.
Phase 1: Pre-Operation Setup & Validation
-
Verify Engineering Controls: Check the certification tag on the chemical fume hood. Ensure the face velocity is actively reading ≥100 ft/min[4]. Do not proceed if the alarm is sounding or the sash is compromised.
-
Establish Secondary Containment: Place a chemically inert secondary containment tray (e.g., PTFE or high-density polyethylene) inside the fume hood to capture any accidental localized spills.
-
Inspect and Don PPE: Wash hands, don the heavy-duty lab coat, secure ANSI goggles, and carefully pull on the PVA gloves. Perform a visual inspection of the gloves for degradation or mechanical damage[3].
Phase 2: Chemical Handling
-
Purge and Transfer: Because of its toxicity, keep the compound in a sealed container (such as a Schlenk flask) when moving it to the bench. If using a vacuum line, degas via freeze-pump-thaw cycles under an inert atmosphere[3].
-
Dispense: Use glass syringes with PTFE plungers or stainless steel cannulas. Avoid standard plastic syringes, as the chlorinated alkane may leach plasticizers or degrade the barrel.
-
Seal and Isolate: Immediately cap all source vials. Do not leave open containers of 1,1,1,7-Tetrachloro-3,5-dimethyloctane in the hood, as the vapors are heavier than air and will accumulate.
Phase 3: Doffing and Decontamination
-
Remove Gloves Aseptically: Pinch the exterior of the first glove at the wrist and peel it off inside-out. Slide an ungloved finger under the wrist of the second glove and peel it off, encapsulating the first glove[4].
-
Dispose of Contaminated PPE: Place used PVA gloves in a designated solid hazardous waste bin.
-
Hygiene: Immediately wash hands and forearms with soap and copious amounts of water[5].
Spill Response and Disposal Logistics
Chlorinated alkanes pose severe risks to aquatic life and the ozone layer; they must never enter the standard municipal waste stream[5].
Spill Response Protocol:
-
Minor Spill (< 50 mL): Keep the fume hood sash lowered. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Sweep the saturated absorbent into a sealable hazardous waste container[6].
-
Major Spill (> 50 mL or outside hood): Evacuate the laboratory immediately. Close the doors to maintain negative pressure in the room[4]. Contact Environmental Health and Safety (EH&S) or the hazmat response team.
Disposal Logistics:
-
Segregation: 1,1,1,7-Tetrachloro-3,5-dimethyloctane must be strictly segregated into containers labeled "Halogenated Organic Waste" [3].
-
Chemical Incompatibility: Never mix chlorinated waste with strong oxidizing agents, alkali metals, or non-halogenated solvents (like acetone), as this can trigger violent exothermic reactions or complicate waste processing[5].
-
Storage: Store waste containers tightly closed in a cool, dry, and well-ventilated secondary containment area, locked and accessible only to authorized personnel.
Safety Logic Visualization
Workflow for the safe handling and exposure mitigation of polychlorinated alkanes.
References
-
Toyota Motor Corporation. TOYOTA MANUFACTURING STANDARD - Banned substances of Industrial Health and Safety. 2
-
Englin, B. A., et al. (1968). Structure of the products of radical telomerization of propylene by carbon tetrachloride. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. 1
-
UC Center for Laboratory Safety. Carbon tetrachloride - Standard Operating Procedure. University of California, Santa Barbara. 3
-
Fisher Scientific. SAFETY DATA SHEET - Carbon tetrachloride. 5
-
MilliporeSigma. SAFETY DATA SHEET - Carbon tetrachloride.
-
Jotun. SAFETY DATA SHEET - Chlorinated alkanes. 6
-
University of Georgia Office of Research. Carbontetrachloride-56-23-5.docx. 4
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ts.toyotasupplier.com [ts.toyotasupplier.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. fishersci.com [fishersci.com]
- 6. jotundatasheetsprod.blob.core.windows.net [jotundatasheetsprod.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
